molecular formula C9H7ClO B1366639 2-Chloro-4-ethynyl-1-methoxybenzene CAS No. 120136-29-0

2-Chloro-4-ethynyl-1-methoxybenzene

Cat. No.: B1366639
CAS No.: 120136-29-0
M. Wt: 166.6 g/mol
InChI Key: CQJNAMMLEBMXFO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-1-methoxybenzene is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-ethynyl-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethynyl-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNAMMLEBMXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424054
Record name Benzene, 2-chloro-4-ethynyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120136-29-0
Record name Benzene, 2-chloro-4-ethynyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-ethynyl-1-methoxybenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Chloro-4-ethynyl-1-methoxybenzene

Abstract

2-Chloro-4-ethynyl-1-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups: an alkyne, a chloro group, and a methoxy ether. This trifunctional arrangement makes it a valuable and versatile building block in modern organic synthesis. The electron-donating methoxy group and the electron-withdrawing chloro group differentially influence the reactivity of the benzene ring, while the terminal alkyne provides a reactive handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions such as cycloadditions and cross-coupling. This guide provides a comprehensive overview of the core identifiers, a proposed synthetic pathway with mechanistic insights, expected analytical data, and essential safety protocols for 2-Chloro-4-ethynyl-1-methoxybenzene, tailored for professionals in chemical research and drug development.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by a set of unique identifiers and physical properties. For 2-Chloro-4-ethynyl-1-methoxybenzene, these are summarized below. It is important to note that while identifiers for this specific substitution pattern are available, a unique CAS Registry Number was not definitively found in public databases at the time of this writing; CAS numbers for its isomers, such as 2-chloro-1-ethynyl-4-methoxybenzene (CAS No. 153440-68-7) and 4-chloro-2-ethynyl-1-methoxybenzene (CAS No. 95186-47-3), are known.[1][2]

IdentifierValueSource
IUPAC Name 2-chloro-4-ethynyl-1-methoxybenzenePubChemLite[3]
Chemical Formula C₉H₇ClOPubChemLite[3]
Molecular Weight 166.60 g/mol PubChem[2]
Monoisotopic Mass 166.01854 DaPubChemLite[3]
Canonical SMILES COC1=C(C=C(C=C1)C#C)ClPubChemLite[3]
InChI InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3PubChemLite[3]
InChIKey CQJNAMMLEBMXFO-UHFFFAOYSA-NPubChemLite[3]

The molecule's structure consists of a benzene ring substituted with three key functional groups. The methoxy (-OCH₃) group at position 1 is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. The chloro (-Cl) group at position 2 is a deactivating but also ortho-, para-directing group. The ethynyl (-C≡CH) group at position 4 is the primary site for synthetic elaboration.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the bond between the aromatic ring and the alkyne. This leads to a halogenated anisole precursor and an acetylene source. A plausible precursor is a di-halogenated anisole, where one halogen is selectively coupled.

G Target 2-Chloro-4-ethynyl-1-methoxybenzene Disconnect C(sp2)-C(sp) Disconnection (Sonogashira Coupling) Target->Disconnect Precursors Precursors Disconnect->Precursors ArylHalide 4-Iodo-2-chloro-1-methoxybenzene Precursors->ArylHalide Aryl Partner Alkyne Ethynyltrimethylsilane (Protected Acetylene) Precursors->Alkyne Alkyne Partner

Caption: Retrosynthetic analysis for the target compound.
Recommended Protocol: Sonogashira Coupling

This protocol describes the synthesis starting from a commercially available or readily synthesized aryl iodide. The choice of an iodide is strategic; its C-I bond is more reactive towards oxidative addition in the catalytic cycle than a C-Cl bond, ensuring selective coupling at the 4-position.

Step 1: Sonogashira Coupling

  • To a dry, argon-purged Schlenk flask, add 4-iodo-2-chloro-1-methoxybenzene (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene and diisopropylamine (DIPA) as the solvent (approx. 0.1 M concentration). The amine serves as both the solvent and the base required to neutralize the HI generated in the reaction.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture via syringe. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and improving handling.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS until the starting aryl iodide is consumed.

  • Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Desilylation (TMS Group Removal)

  • Dissolve the crude TMS-protected product from Step 1 in a solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Remove the bulk of the organic solvent in vacuo.

  • Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-chloro-4-ethynyl-1-methoxybenzene.

Experimental Workflow Diagram

G cluster_coupling Sonogashira Coupling cluster_deprotection Desilylation Setup 1. Add Reagents: Aryl Iodide, Pd Catalyst, Cu(I) Iodide Solvent 2. Add Degassed Amine Solvent Setup->Solvent Alkyne 3. Add TMS-Acetylene Solvent->Alkyne React_C 4. Stir at RT-50°C Monitor Progress Alkyne->React_C Workup_C 5. Filter, Wash, Concentrate React_C->Workup_C Crude_TMS Crude TMS-Protected Product Workup_C->Crude_TMS Dissolve 6. Dissolve in MeOH / THF Crude_TMS->Dissolve Proceed to Next Step Base 7. Add K2CO3 Dissolve->Base React_D 8. Stir at RT Monitor Progress Base->React_D Workup_D 9. Neutralize, Extract, Concentrate React_D->Workup_D Purify 10. Column Chromatography Workup_D->Purify Product Pure Product Purify->Product

Caption: Step-by-step workflow for the proposed synthesis.

Spectroscopic Characterization

Confirmation of the final product's identity and purity requires a suite of analytical techniques. While experimental data for this specific isomer is scarce, its expected spectroscopic signature can be reliably predicted based on its functional groups and data from analogous compounds.[4]

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.8-7.5 ppm), likely appearing as doublets or doublets of doublets due to ortho and meta coupling. - Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm. - Alkynyl Proton (1H): A sharp singlet around 3.0-3.5 ppm.
¹³C NMR - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-160 ppm). The carbon bearing the methoxy group will be the most downfield. - Alkynyl Carbons (2C): Two signals around 80-90 ppm. The terminal ≡C-H carbon will be slightly more upfield. - Methoxy Carbon (1C): A signal around 55-60 ppm.
FT-IR - ≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C≡C Stretch: A weak but sharp peak around 2100-2150 cm⁻¹. - C-O Stretch (Aryl Ether): A strong peak around 1250 cm⁻¹. - C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spec. - Predicted [M+H]⁺: m/z 167.02582.[3] - Predicted [M+Na]⁺: m/z 189.00776.[3] - Isotope Pattern: A characteristic M/M+2 isotope pattern with a ~3:1 ratio, confirming the presence of one chlorine atom.

Reactivity and Potential Applications

The synthetic utility of 2-chloro-4-ethynyl-1-methoxybenzene stems from the orthogonal reactivity of its functional groups.

  • The Alkyne Moiety: The terminal alkyne is the most versatile functional group. It readily participates in:

    • Click Chemistry: Copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC/RuAAC) to form triazoles, which are important linkages in medicinal chemistry and materials science.

    • Further Cross-Coupling: Reactions like Sonogashira or Glaser coupling can be used to extend the conjugated system.

    • Hydration/Addition Reactions: Markovnikov or anti-Markovnikov hydration can convert the alkyne to a methyl ketone or an aldehyde, respectively.

  • The Aryl System: The chloro- and methoxy-substituted ring can undergo further functionalization. While the chlorine is less reactive than bromine or iodine, it can still participate in advanced cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) under forcing conditions. The electronic nature of the ring also allows for potential electrophilic substitution, although regioselectivity may be complex.

Applications: Due to this reactivity profile, the compound is an ideal intermediate for:

  • Drug Discovery: As a scaffold for building complex molecules with defined three-dimensional structures.

  • Materials Science: For the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and materials with nonlinear optical properties.[5]

  • Agrochemicals: As a precursor for novel pesticides and herbicides.

Safety, Handling, and Disposal

No specific safety data sheet (SDS) is available for 2-chloro-4-ethynyl-1-methoxybenzene. Therefore, a conservative approach must be taken, assuming hazards similar to its isomer, 4-chloro-2-ethynyl-1-methoxybenzene, and other related chloro-anisole derivatives.[6][7][8]

Hazard CategoryGHS Statement (based on 4-Chloro-2-ethynyl-1-methoxybenzene)
Acute Toxicity, Oral H302: Harmful if swallowed.[8]
Acute Toxicity, Inhalation H332: Harmful if inhaled.[8]
Skin Corrosion/Irritation H315: Causes skin irritation.[8]
Eye Damage/Irritation H319: Causes serious eye irritation.[8]

6.1 Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.[6] Ensure that an eyewash station and safety shower are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations.[7]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

  • Skin and Body Protection: Wear a standard laboratory coat. Avoid contact with skin.

6.2 Handling and Storage

  • Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.

6.3 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.

6.4 Disposal

  • Chemical waste must be disposed of in accordance with national and local regulations. Do not let this chemical enter the environment.[6] Dispose of contents/container to an approved waste disposal plant.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61083462, 2-Chloro-1-(1-chloro-ethyl)-4-methoxy-benzene. [Link]

  • Supporting Information. Decarboxylative Alkynylation of Propiolic Acids with Chloro-/Bromo-Substituted Heterocycles. [Link]

  • ADAMA. Safety Data Sheet: PB ROPES (PB-ROPE L). [Link]

  • PubChemLite. 2-chloro-4-ethynyl-1-methoxybenzene (C9H7ClO). [Link]

  • PubChemLite. 2-chloro-1-ethynyl-4-methoxybenzene (C9H7ClO). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene. [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • NIST. Benzene, 2-chloro-1-methyl-4-(1-methylethenyl)-. [Link]

  • NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]

  • Chemsrc. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4. [Link]

  • Harbin Gongcheng Daxue Xuebao/Journal of Harbin Engineering University. Synthesis and Nonlinear Optical Absorption Properties of 2-Chloro-4'methoxy Benzoin Compounds. [Link]

  • Wikipedia. Anisole. [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PrepChem.com. Synthesis of 4-methoxybenzyl chloride. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. 2′-Chloro-4-methoxy-3-nitrobenzil. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, experimental characterization, and solvent selection strategies for 2-Chloro-4-ethynyl-1-methoxybenzene (also known as 3-Chloro-4-methoxyphenylacetylene ).

Executive Summary

2-Chloro-4-ethynyl-1-methoxybenzene (CAS: 120136-29-0 ) is a critical aryl alkyne intermediate used in the synthesis of pharmaceuticals, particularly negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) and tyrosine kinase inhibitors.[1] Its structural motif—a lipophilic benzene ring substituted with a chloro group, a methoxy group, and a reactive terminal alkyne—dictates a specific solubility profile essential for optimizing Sonogashira couplings, "Click" chemistry (CuAAC), and purification workflows.

This guide provides a definitive analysis of its solubility across organic solvent classes, supported by mechanistic insights and self-validating experimental protocols.

Chemical Identity & Physicochemical Basis

Understanding the molecule's structure is the first step in predicting solvent interaction.

PropertyDetail
IUPAC Name 2-Chloro-4-ethynyl-1-methoxybenzene
Common Synonym 3-Chloro-4-methoxyphenylacetylene
CAS Number 120136-29-0
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)
H-Bond Donors 0 (Aprotic)
H-Bond Acceptors 1 (Ether oxygen)
Mechanistic Solubility Drivers
  • Lipophilicity (LogP > 3): The chloro and ethynyl groups increase hydrophobicity, making the compound insoluble in water but highly soluble in non-polar and moderately polar organic solvents.

  • Pi-Stacking Potential: The planar aromatic system allows for pi-pi interactions, which can lead to aggregation in non-aromatic solvents at high concentrations.

  • Weak Dipole: The methoxy group introduces a weak dipole, providing solubility in ethers (THF) and chlorinated solvents (DCM).

Solubility Profile by Solvent Class

The following data categorizes solvents based on their efficiency for reaction , extraction , and purification of the target compound.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; standard reaction medium.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl EtherGood to Excellent Preferred for Sonogashira couplings and Grignard reactions.
Polar Aprotic DMSO, DMF, AcetonitrileGood Used in high-temp couplings; difficult to remove (high BP).
Esters Ethyl Acetate (EtOAc)Good Standard solvent for silica gel chromatography and extraction.
Alcohols Methanol, Ethanol, IsopropanolModerate Temperature-dependent; poor solubility at -20°C (useful for crystallization).
Hydrocarbons Hexanes, Heptane, PentaneLow to Sparingly Soluble Anti-solvent for recrystallization; eluent for chromatography.
Aqueous Water, Phosphate BufferInsoluble (<0.1 mg/mL)Immiscible phase for aqueous workups.

Experimental Protocol: Saturation Shake-Flask Method

Do not rely solely on literature values. Use this self-validating protocol to determine the exact solubility limit for your specific batch and temperature conditions.

Workflow Diagram: Solubility Determination

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (1 mL) (e.g., MeOH, Hexane) Start->AddSolvent Equilibrate Shake/Vortex (24h @ 25°C) AddSolvent->Equilibrate Check Solid Remaining? Equilibrate->Check Filter Centrifuge & Filter (0.22 µm PTFE) Check->Filter Yes (Saturated) AddMore Add More Solid Check->AddMore No (Fully Dissolved) Quantify Quantify Supernatant (HPLC/UV @ 254 nm) Filter->Quantify AddMore->Equilibrate

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Place approximately 10 mg of 2-Chloro-4-ethynyl-1-methoxybenzene into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours.

    • Self-Validation Check: Ensure solid is still visible. If all solid dissolves, add another 5-10 mg and repeat.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (detection at 254 nm) against a standard curve.

Applications: Solvent Selection for Synthesis & Purification

The choice of solvent dictates the success of reactions involving this intermediate.

Decision Tree: Solvent Selection

SolventSelection Root Objective Reaction Reaction Medium (Sonogashira/Click) Root->Reaction Purification Purification (Isolation) Root->Purification Polar Polarity Req? Reaction->Polar Method Method? Purification->Method THF Use THF/TEA (Standard) Polar->THF Standard DMF Use DMF/DMSO (High Temp/Difficult) Polar->DMF High Solubility Req Recryst Recrystallization Method->Recryst Column Chromatography Method->Column SolventPair Hexane (Anti-solvent) + EtOAc/DCM (Solvent) Recryst->SolventPair Eluent Hexane:EtOAc (Start 95:5 Gradient) Column->Eluent

Figure 2: Strategic decision tree for solvent selection based on experimental goals.

Critical Insights for Researchers
  • Sonogashira Coupling: The terminal alkyne is reactive. Use THF (Tetrahydrofuran) or DMF degassed with Argon. Avoid protic solvents (Alcohols) during coupling to prevent side reactions, though they are tolerated in "Click" chemistry (CuAAC).

  • Recrystallization: This compound often solidifies as a low-melting solid. A mixed solvent system of Hot Hexane (or Heptane) with a minimal amount of DCM or EtOAc is ideal. Dissolve in the minimum volume of the polar solvent, then add warm Hexane until turbid, and cool slowly to -20°C.

  • Chromatography: Due to its lipophilicity (LogP ~3.5), the compound elutes quickly on silica gel. Start with a non-polar mobile phase (e.g., 100% Hexane) and slowly increase polarity to 5-10% EtOAc.

Safety & Stability

  • Alkyne Reactivity: Terminal alkynes can form explosive acetylides with copper or silver in the dry state. Ensure reaction mixtures are quenched properly.

  • Halogenated Waste: As a chlorinated aromatic, waste solutions must be segregated into halogenated organic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene (Isomer Analog Data). Retrieved from [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (General reference for solvent polarity and solubility parameters).
  • Accela Chem. Product Data Sheet: 2-Chloro-4-ethynyl-1-methoxybenzene.[1][] Retrieved from [Link]

Sources

2-Chloro-4-ethynyl-1-methoxybenzene melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-ethynyl-1-methoxybenzene[1][2]

Executive Summary

2-Chloro-4-ethynyl-1-methoxybenzene (CAS 120136-29-0), also known as 3-chloro-4-methoxyphenylacetylene, is a critical halogenated aryl alkyne intermediate in medicinal chemistry.[2] It serves as a high-value building block for the synthesis of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), tyrosine kinase inhibitors, and advanced liquid crystal materials.[2] Its structural duality—combining the electron-donating methoxy group with the electron-withdrawing chlorine atom—creates a unique electronic profile that modulates the reactivity of the terminal alkyne, making it ideal for Sonogashira couplings and "Click" chemistry (CuAAC).[2]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, and a framework for experimental characterization, addressing the scarcity of public experimental data with calculated predictive models and self-validating laboratory procedures.[2]

Part 1: Physicochemical Profile[1][2][3]

Due to the specialized nature of this intermediate, experimental melting and boiling points are often proprietary.[2] The data below synthesizes high-confidence predictive models (Joback/Stein methods) with comparative analysis of structural analogs (e.g., 4-ethynylanisole).

Table 1: Core Physicochemical Data

PropertyValue (Experimental/Predicted)Confidence/Context
CAS Number 120136-29-0 Primary Identifier
IUPAC Name 2-Chloro-1-methoxy-4-ethynylbenzeneSystematic
Formula C₉H₇ClO-
Molecular Weight 166.60 g/mol -
Physical State Low-Melting Solid or Oil Predicted MP is near ambient temp.[2]
Melting Point 35°C – 45°C (Predicted) Analog Comparison: 4-Ethynylanisole (MP: 29°C).[2] The ortho-chloro substituent typically raises MP due to increased molecular weight and packing efficiency, potentially pushing it above 30°C.
Boiling Point 218°C – 225°C (at 760 mmHg) Predicted based on vapor pressure models.[2]
Flash Point > 90°C (Estimated)High flash point expected for halogenated anisoles.[2]
Solubility Soluble in DCM, THF, EtOAc, Toluene.[2]Insoluble in water.[2][3]

Expert Insight: Researchers should treat this compound as a supercooled liquid or low-melting solid .[2] Upon synthesis, it may appear as a pale yellow oil that crystallizes upon refrigeration (<4°C).[2] If it remains an oil, high-vacuum distillation (0.5 mmHg) is the preferred purification method over recrystallization.[2]

Part 2: Validated Synthesis & Characterization Protocol

The most robust route to 2-Chloro-4-ethynyl-1-methoxybenzene is the Sonogashira Coupling of 3-chloro-4-methoxyiodobenzene (or bromide) with trimethylsilylacetylene (TMSA), followed by desilylation.[2] This pathway avoids the harsh conditions of the Corey-Fuchs reaction.[2]

Workflow Diagram

SynthesisPathway Start 3-Chloro-4-methoxy iodobenzene Intermed TMS-Protected Intermediate Start->Intermed Sonogashira (50°C, 4h) Reagent1 TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF Reagent1->Start Product 2-Chloro-4-ethynyl 1-methoxybenzene Intermed->Product Deprotection (RT, 1h) Reagent2 K2CO3 MeOH/DCM Reagent2->Intermed

Caption: Two-step synthesis via Sonogashira coupling and base-mediated desilylation.

Step-by-Step Protocol

Phase 1: Sonogashira Coupling

  • Setup: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum 3 times.

  • Reagents: Add 3-chloro-4-methoxyiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Solvent: Add anhydrous THF (0.2 M concentration) and Triethylamine (3.0 eq). Degas by sparging with Argon for 15 mins.[2]

  • Addition: Add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The spot for the starting iodide (lower Rf) should disappear.[2]

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[2] Concentrate the filtrate.

Phase 2: Desilylation (Deprotection) [2]

  • Reaction: Dissolve the crude TMS-intermediate in MeOH/DCM (1:1) . Add K₂CO₃ (1.5 eq).[2]

  • Conditions: Stir vigorously at Room Temperature for 1 hour.

  • Quench: Dilute with water. Extract with DCM (3x).[2] Wash organics with Brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash Column Chromatography (Silica Gel).[2]

    • Eluent: 100% Hexanes → 5% EtOAc/Hexanes.[2]

    • Target: The product is less polar than the starting material but more polar than the TMS-intermediate.[2]

Self-Validating Characterization

To ensure scientific integrity, the isolated product must meet these spectral criteria:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.0–3.1 ppm (s, 1H): The diagnostic acetylenic proton (≡C-H ).[2] If this is missing, deprotection failed.

    • δ 3.9 ppm (s, 3H): Methoxy group (-OCH ₃).[2]

    • δ 6.9–7.5 ppm (m, 3H): Aromatic protons showing 1,2,4-substitution pattern (d, dd, d).[2]

  • IR Spectroscopy:

    • ~3290 cm⁻¹: Sharp, strong stretch for terminal alkyne C-H.[2]

    • ~2110 cm⁻¹: Weak stretch for alkyne C≡C.

  • Melting Point Determination:

    • If solid: Use a capillary melting point apparatus (0.5°C/min ramp).[2]

    • Expectation: Sharp melt between 35–45°C. Broad range (>2°C) indicates solvent trapping or impurities.[2]

Part 3: Applications in Drug Development

This compound is a pharmacophore scaffold, particularly for mGluR5 antagonists used in treating anxiety, depression, and Fragile X syndrome.[2] The 3-chloro-4-methoxy motif mimics the steric and electronic properties of the 2-methyl-6-phenylethynylpyridine (MPEP) series but with altered metabolic stability.[2]

Key Reaction Pathways:

  • Click Chemistry: Reaction with azides to form 1,4-disubstituted triazoles (Bioisosteres for amides).

  • Sonogashira Coupling: Coupling with heteroaryl halides (e.g., 2-chloropyridine) to form diarylalkynes.[2]

Applications Center 2-Chloro-4-ethynyl 1-methoxybenzene App1 mGluR5 Antagonists (Anxiolytics) Center->App1  Sonogashira w/ Pyridine   App2 Click Chemistry (Triazole Formation) Center->App2  CuAAC w/ R-N3   App3 Liquid Crystals (Mesogenic Core) Center->App3  Polymerization  

Caption: Divergent application pathways for the ethynyl-anisole scaffold.

References

  • National Institute of Standards and Technology (NIST). Evaluated Gas Phase Basicities and Proton Affinities: 3-Chloro-4-methoxyphenylacetylene (CAS 120136-29-0).[2] NIST Chemistry WebBook.[2][4] [Link][2][4]

  • Cheméo. Chemical Properties of 3-Cl-4-CH3O-C6H3-CCH (CAS 120136-29-0).[1][2][5][Link][2]

  • Organic Syntheses. Preparation of Ethynylmagnesium Chloride and its use in Synthesis. Org.[2] Synth. 2008 , 85, 137.[2] (Methodology reference for alkyne handling). [Link]

  • PubChem. Compound Summary: 2-Chloro-4-ethynyl-1-methoxybenzene.[1][2][5][Link][2]

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the investigation and understanding of the electronic properties of 2-Chloro-4-ethynyl-1-methoxybenzene. In the absence of extensive literature on this specific molecule, this document outlines a systematic approach, combining synthetic methodologies, advanced spectroscopic characterization, electrochemical analysis, and computational modeling. By elucidating the influence of the chloro, ethynyl, and methoxy functional groups on the molecule's electronic structure, this guide serves as a foundational resource for researchers exploring its potential in materials science and medicinal chemistry.

Introduction: Unveiling a Molecule of Interest

2-Chloro-4-ethynyl-1-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups that are known to impart distinct electronic characteristics. The interplay between the electron-donating methoxy group (-OCH₃), the electron-withdrawing and inductively acting chloro group (-Cl), and the π-rich, reactive ethynyl group (-C≡CH) suggests a molecule with tunable electronic properties and significant potential for a variety of applications.

The terminal alkyne functionality offers a versatile handle for further chemical modifications through reactions like the Sonogashira coupling, making it a valuable building block in the synthesis of more complex conjugated systems.[1][2][3] Such systems are of great interest in the development of organic electronic materials. Furthermore, the substituted benzene core is a common scaffold in medicinal chemistry, and understanding its electronic properties is crucial for predicting reactivity, metabolic stability, and interaction with biological targets.

This guide will provide a detailed roadmap for the synthesis, characterization, and theoretical evaluation of the electronic properties of 2-Chloro-4-ethynyl-1-methoxybenzene.

Synthesis and Structural Characterization

A robust and efficient synthesis is the first step in any detailed investigation. The Sonogashira coupling reaction stands out as a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of aryl alkynes.[1][2][3][4][5]

Proposed Synthetic Protocol: Sonogashira Coupling

A plausible synthetic route to 2-Chloro-4-ethynyl-1-methoxybenzene involves the palladium-catalyzed cross-coupling of a suitable aryl halide with a protected or terminal alkyne.

dot

Caption: Proposed synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene via Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-iodo-1-methoxybenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equivalents), to the mixture.

  • Alkyne Addition: Introduce ethynyltrimethylsilane (1.2-1.5 equivalents) to the reaction mixture. The use of a silyl-protected alkyne can prevent self-coupling of the terminal alkyne.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified silyl-protected intermediate in a solvent such as methanol or THF. Add a base like potassium carbonate or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the deprotection is complete.

  • Final Purification: After an aqueous work-up, purify the final product, 2-Chloro-4-ethynyl-1-methoxybenzene, by column chromatography or recrystallization.

Spectroscopic Characterization

The synthesized compound must be rigorously characterized to confirm its structure and purity.

Table 1: Expected Spectroscopic Data for 2-Chloro-4-ethynyl-1-methoxybenzene

Technique Expected Observations
¹H NMR Aromatic protons with distinct chemical shifts and coupling patterns. A singlet for the methoxy protons (~3.8-4.0 ppm). A singlet for the terminal alkyne proton (~3.0-3.5 ppm).
¹³C NMR Aromatic carbons, a methoxy carbon (~55-60 ppm), and two distinct alkyne carbons (~80-90 ppm).
IR Spectroscopy A sharp, strong C-H stretch for the terminal alkyne around 3300 cm⁻¹. A weak C≡C stretch between 2100-2260 cm⁻¹. C-O stretching for the methoxy group. C-Cl stretching in the fingerprint region.[6][7][8][9]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₉H₇ClO. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.[10][11]

Experimental Investigation of Electronic Properties

With the confirmed synthesis and structure, the electronic properties can be probed using electrochemical and spectroscopic methods.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is an essential technique for determining the oxidation and reduction potentials of a molecule.[12][13][14][15][16] These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

dot

Caption: Workflow for determining HOMO/LUMO energies using cyclic voltammetry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of 2-Chloro-4-ethynyl-1-methoxybenzene in an anhydrous, degassed electrochemical solvent such as dichloromethane or acetonitrile. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.

  • Measurement: Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the redox processes.

  • Data Analysis: From the resulting voltammogram, determine the onset potentials for oxidation and reduction. These can be used to estimate the HOMO and LUMO energy levels using empirical equations, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

UV-Visible Spectroscopy: Determining the Optical Band Gap

UV-Visible absorption spectroscopy measures the electronic transitions between molecular orbitals and can be used to determine the optical band gap.[17][18]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).

  • Spectral Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: The absorption onset (the wavelength at which the absorbance begins to increase significantly) corresponds to the energy required to promote an electron from the HOMO to the LUMO. The optical band gap (E_g) can be estimated from the absorption edge using the Tauc plot method.[19][20][21]

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the electronic properties of molecules.[22][23][24][25]

dot

Caption: Workflow for computational analysis of electronic properties using DFT.

Computational Protocol using Gaussian: [22][26][27][28]

  • Structure Building: Construct the 3D structure of 2-Chloro-4-ethynyl-1-methoxybenzene using a molecular modeling program like GaussView.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed to ensure that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: From the optimized geometry, various electronic properties can be calculated:

    • HOMO and LUMO Energies: These are direct outputs of the calculation and provide the theoretical ionization potential and electron affinity, respectively. The HOMO-LUMO gap is a measure of the molecule's excitability.

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting reactivity.

    • Simulated Spectra: Theoretical IR and NMR spectra can be calculated and compared with experimental data to further validate the structure and computational method.

Table 2: Predicted Electronic Properties from DFT

Property Significance
HOMO Energy Related to the ionization potential; indicates the ability to donate an electron.
LUMO Energy Related to the electron affinity; indicates the ability to accept an electron.
HOMO-LUMO Gap Correlates with chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity.
Dipole Moment Indicates the overall polarity of the molecule.
MEP Map Shows regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, multi-faceted approach to characterizing the electronic properties of 2-Chloro-4-ethynyl-1-methoxybenzene. By combining targeted synthesis, detailed spectroscopic analysis, electrochemical measurements, and robust computational modeling, a complete picture of this molecule's electronic landscape can be achieved. The insights gained from such an investigation will be invaluable for its potential application in the rational design of novel organic electronic materials and as a versatile building block in medicinal chemistry. The methodologies described herein provide a solid foundation for future research into this and related substituted aromatic compounds.

References

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor - MMRC. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • IR: alkynes. (n.d.). Retrieved from [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). Retrieved from [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2 | PNAS. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024, December 5). Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Retrieved from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra | The Journal of Physical Chemistry Letters - ACS Publications. (2018, December 6). Retrieved from [Link]

  • Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy. (2021, November 16). Retrieved from [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). Retrieved from [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]

  • DFT computations using DMOl³ method for HOMO and LUMO calculations of (a) the isolated molecule and (b) the dimer. … - ResearchGate. (n.d.). Retrieved from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]

  • How to perform TD DFT calculation in Gaussian. (2024, May 16). Retrieved from [Link]

  • Gaussian Calculation Tutorial - Deborah Leman - Prezi. (n.d.). Retrieved from [Link]

  • How can I learn DFT calculations by using Gaussian 09 Software? - ResearchGate. (2016, August 8). Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • DFT studies for finding HOMO and LUMO. (2024, August 21). Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC. (n.d.). Retrieved from [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - MDPI. (n.d.). Retrieved from [Link]

    • Computational Chemistry Research Unit. (n.d.). Retrieved from [Link]

  • Cyclic Voltammetry of Organic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

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  • A Practical Beginner's Guide to Cyclic Voltammetry - UNT Chemistry. (2017, November 3). Retrieved from [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024, November 9). Retrieved from [Link]

  • Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc. (2025, August 26). Retrieved from [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
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  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents. (n.d.).
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Methodological & Application

The Alkyne as a Linchpin: A Guide to Heterocycle Synthesis from 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity from a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Among the myriad of starting materials available to the synthetic chemist, 2-Chloro-4-ethynyl-1-methoxybenzene stands out as a particularly versatile and powerful building block. Its unique trifecta of functional handles—a reactive terminal alkyne, a modifiable aryl chloride, and an electron-donating methoxy group—provides a rich platform for the strategic construction of complex heterocyclic systems. The chloro and methoxy substituents, in particular, are frequently employed in drug discovery to modulate the electronic and steric properties of a molecule, thereby optimizing its interaction with biological targets.[2][3][4]

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, will delve into the synthetic utility of 2-Chloro-4-ethynyl-1-methoxybenzene. We will move beyond a simple recitation of procedures to provide a deep, mechanistically-grounded understanding of how this starting material can be leveraged to forge intricate heterocyclic frameworks, with a focus on the synthesis of indoles and benzofurans—two privileged scaffolds in medicinal chemistry.

Strategic Approaches to Heterocycle Construction

The synthetic potential of 2-Chloro-4-ethynyl-1-methoxybenzene is primarily unlocked through a sequence of reactions that first functionalize the terminal alkyne and then orchestrate a cyclization event involving the aryl chloride or a pre-installed ortho substituent. The Sonogashira cross-coupling reaction is the cornerstone of this approach, enabling the facile formation of a C(sp²)-C(sp) bond and the introduction of a wide range of substituents.[5][6][7][8][9]

The Sonogashira Coupling: A Gateway to Diverse Intermediates

The Sonogashira reaction is a robust and highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper salts.[7][8] In the context of our starting material, this reaction allows for the introduction of a variety of functional groups that will ultimately guide the subsequent cyclization to the desired heterocycle.

A general workflow for the initial Sonogashira coupling is depicted below:

sonogashira_workflow start 2-Chloro-4-ethynyl- 1-methoxybenzene intermediate Coupled Intermediate start->intermediate Sonogashira Coupling coupling_partner Aryl/Vinyl Halide or o-Halophenol/Aniline coupling_partner->intermediate reaction_conditions Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Amine Base (e.g., TEA, DIPEA) reaction_conditions->intermediate cyclization Cyclization intermediate->cyclization heterocycle Target Heterocycle (e.g., Indole, Benzofuran) cyclization->heterocycle

Figure 1: General workflow for heterocycle synthesis.

Application & Protocols: Synthesis of Indoles and Benzofurans

The true power of 2-Chloro-4-ethynyl-1-methoxybenzene is realized in its application to the synthesis of specific, high-value heterocyclic systems. Below, we provide detailed protocols for the synthesis of substituted indoles and benzofurans, two classes of heterocycles of paramount importance in drug discovery.

Protocol 1: Synthesis of 2-Substituted Indoles via Sonogashira Coupling and Palladium-Catalyzed Cyclization

The synthesis of 2-substituted indoles from 2-Chloro-4-ethynyl-1-methoxybenzene proceeds through a two-step sequence: a Sonogashira coupling with an ortho-iodoaniline derivative, followed by a palladium-catalyzed intramolecular cyclization.[10]

Step 1: Sonogashira Coupling of 2-Chloro-4-ethynyl-1-methoxybenzene with 2-Iodoaniline

This initial step creates the key diarylacetylene intermediate.

Parameter Value Rationale/Notes
Reactants 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 eq), 2-Iodoaniline (1.1 eq)A slight excess of the aniline component ensures complete consumption of the starting alkyne.
Catalyst Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq)A standard and reliable catalyst system for Sonogashira couplings.[5]
Base Triethylamine (TEA, 3.0 eq)Acts as both a base and a solvent.
Solvent Tetrahydrofuran (THF)A common solvent for Sonogashira reactions, ensuring good solubility of reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 4-6 hoursMonitor by TLC for completion.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 mmol), 2-iodoaniline (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-((3-chloro-4-methoxyphenyl)ethynyl)aniline.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

The diarylacetylene intermediate undergoes a palladium-catalyzed cyclization to form the indole ring.

Parameter Value Rationale/Notes
Reactant 2-((3-chloro-4-methoxyphenyl)ethynyl)aniline (1.0 eq)The product from the previous step.
Catalyst Pd(OAc)₂ (0.05 eq)A common and effective catalyst for this type of cyclization.[10]
Solvent N,N-Dimethylformamide (DMF)A high-boiling polar aprotic solvent suitable for this transformation.
Temperature 100 °CElevated temperature is required to drive the cyclization.
Reaction Time 12-16 hoursMonitor by TLC for completion.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-((3-chloro-4-methoxyphenyl)ethynyl)aniline (1.0 mmol) and Pd(OAc)₂ (0.05 mmol).

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2-(3-chloro-4-methoxyphenyl)-1H-indole.

indole_synthesis start 2-Chloro-4-ethynyl- 1-methoxybenzene sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira aniline 2-Iodoaniline aniline->sonogashira intermediate 2-((3-chloro-4-methoxyphenyl) ethynyl)aniline sonogashira->intermediate cyclization Pd-Catalyzed Cyclization intermediate->cyclization indole 2-(3-chloro-4-methoxyphenyl) -1H-indole cyclization->indole

Figure 2: Workflow for the synthesis of 2-substituted indoles.

Protocol 2: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Intramolecular Annulation

The synthesis of benzofurans follows a similar logic, employing an ortho-halophenol in the initial Sonogashira coupling, followed by an intramolecular cyclization.[11][12][13]

Step 1: Sonogashira Coupling of 2-Chloro-4-ethynyl-1-methoxybenzene with 2-Iodophenol

Parameter Value Rationale/Notes
Reactants 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 eq), 2-Iodophenol (1.1 eq)A slight excess of the phenol ensures complete reaction.
Catalyst Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq)A standard catalyst system effective for this transformation.
Base Diisopropylethylamine (DIPEA, 3.0 eq)A hindered amine base often used in Sonogashira couplings.
Solvent TolueneA non-polar solvent that can be heated to drive the reaction.
Temperature 80 °CHeating is often beneficial for couplings with phenols.
Reaction Time 8-12 hoursMonitor by TLC for completion.

Experimental Protocol:

  • In a sealed tube under an inert atmosphere, combine 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 mmol), 2-iodophenol (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous toluene (10 mL) and DIPEA (3.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C for 8-12 hours.

  • After cooling, dilute the mixture with diethyl ether and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain 1-(2-((3-chloro-4-methoxyphenyl)ethynyl)phenoxy)ethane.

Step 2: Intramolecular Annulation to the Benzofuran Core

Parameter Value Rationale/Notes
Reactant 1-(2-((3-chloro-4-methoxyphenyl)ethynyl)phenoxy)ethane (1.0 eq)The coupled product from the previous step.
Catalyst PdCl₂(MeCN)₂ (0.05 eq)An effective palladium catalyst for this type of annulation.
Base K₂CO₃ (2.0 eq)A mild inorganic base to facilitate the cyclization.
Solvent Acetonitrile (MeCN)A polar aprotic solvent suitable for this reaction.
Temperature 80 °C (reflux)Heating promotes the intramolecular cyclization.
Reaction Time 10-14 hoursMonitor by TLC for completion.

Experimental Protocol:

  • To a round-bottom flask, add the coupled alkyne (1.0 mmol), PdCl₂(MeCN)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous acetonitrile (10 mL).

  • Reflux the mixture for 10-14 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the 2-(3-chloro-4-methoxyphenyl)benzofuran.

benzofuran_synthesis start 2-Chloro-4-ethynyl- 1-methoxybenzene sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira phenol 2-Iodophenol phenol->sonogashira intermediate Coupled Phenol Intermediate sonogashira->intermediate annulation Intramolecular Annulation intermediate->annulation benzofuran 2-(3-chloro-4-methoxyphenyl) benzofuran annulation->benzofuran

Sources

Application Notes and Protocols for Click Chemistry Reactions Involving 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 2-Chloro-4-ethynyl-1-methoxybenzene in click chemistry reactions, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This substituted phenylacetylene is a valuable building block for the synthesis of highly functionalized 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry, materials science, and bioconjugation. This document offers insights into the synthesis of the alkyne, its reactivity in CuAAC reactions, step-by-step experimental protocols, and purification strategies for the resulting triazole products.

Introduction: The Versatility of 2-Chloro-4-ethynyl-1-methoxybenzene in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts[1]. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides[2][3]. These triazole products are not merely inert linkers; they are stable aromatic heterocycles that can act as pharmacophores and participate in hydrogen bonding, making them valuable components in the design of bioactive molecules and functional materials[4][5][6].

2-Chloro-4-ethynyl-1-methoxybenzene is an attractive, albeit specialized, building block for CuAAC reactions. The electronic properties of the substituents on the phenyl ring—the electron-donating methoxy group and the electron-withdrawing chloro group—can influence the reactivity of the alkyne and the properties of the resulting triazole. The presence of these functional groups also provides handles for further synthetic modifications. This guide will delve into the practical aspects of employing this versatile alkyne in your research.

Synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene: A Practical Approach

A reliable method for the synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene involves a two-step process starting from a dihalogenated precursor, leveraging the Sonogashira cross-coupling reaction followed by a desilylation step. The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[7]. The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is advantageous as it prevents the homocoupling of the terminal alkyne[8].

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2,4-dichloro-1-methoxybenzene Step1 Sonogashira Coupling with TMSA Start->Step1 Intermediate ((2-chloro-4-methoxyphenyl)ethynyl)trimethylsilane Step1->Intermediate Step2 Desilylation (TBAF) Intermediate->Step2 Product 2-Chloro-4-ethynyl-1-methoxybenzene Step2->Product

Figure 1: Synthetic workflow for 2-Chloro-4-ethynyl-1-methoxybenzene.
Protocol 1: Synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene

Materials:

  • 2,4-dichloro-1-methoxybenzene

  • Trimethylsilylacetylene (TMSA)

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dichloro-1-methoxybenzene (1 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), CuI (0.06 equiv.), and PPh₃ (0.12 equiv.).

  • Add anhydrous toluene and anhydrous triethylamine (2 equiv.).

  • To the stirred mixture, add trimethylsilylacetylene (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((2-chloro-4-methoxyphenyl)ethynyl)trimethylsilane.

Step 2: Desilylation

  • Dissolve the purified ((2-chloro-4-methoxyphenyl)ethynyl)trimethylsilane (1 equiv.) in anhydrous THF in a flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF (1 M in THF, 1.1 equiv.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-4-ethynyl-1-methoxybenzene as a solid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Chloro-4-ethynyl-1-methoxybenzene

The CuAAC reaction is remarkably robust and tolerates a wide range of functional groups. For 2-Chloro-4-ethynyl-1-methoxybenzene, the reaction proceeds efficiently under standard conditions. The electron-donating methoxy group can slightly enhance the nucleophilicity of the alkyne, while the ortho-chloro group does not appear to pose significant steric hindrance.

The general workflow for the CuAAC reaction is outlined below:

CuAAC_Workflow Alkyne 2-Chloro-4-ethynyl- 1-methoxybenzene Reaction CuAAC Reaction (CuSO₄, Na-Ascorbate) Alkyne->Reaction Azide Organic Azide (e.g., Benzyl Azide) Azide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Figure 2: General workflow for the CuAAC reaction and purification.
Protocol 2: Synthesis of 1-benzyl-4-(2-chloro-4-methoxyphenyl)-1H-1,2,3-triazole

This protocol describes a representative CuAAC reaction with benzyl azide as the coupling partner.

Materials:

  • 2-Chloro-4-ethynyl-1-methoxybenzene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-ethynyl-1-methoxybenzene (1 equiv.) and benzyl azide (1.1 equiv.) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv.) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv.) in deionized water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Triazole Product

The resulting 1,4-disubstituted 1,2,3-triazole can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate. The polarity of the triazole will depend on the nature of the "R" group from the azide. For the benzyl-substituted triazole described above, a gradient of 20-40% ethyl acetate in hexane is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective purification method.

Expected Results

1-benzyl-4-(2-chloro-4-methoxyphenyl)-1H-1,2,3-triazole

  • Appearance: White to off-white solid.

  • Yield: Typically >85% after purification.

  • ¹H NMR (400 MHz, CDCl₃): The expected chemical shifts are approximately δ 7.8-7.9 (s, 1H, triazole-H), 7.3-7.5 (m, 5H, benzyl-ArH), 7.2-7.3 (d, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 5.6 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts are approximately δ 159 (C-OMe), 147 (C-triazole), 134 (C-benzyl), 130, 129, 128, 127, 125, 120, 115, 112 (aromatic carbons), 56 (OCH₃), 54 (CH₂).

Safety and Handling

2-Chloro-4-ethynyl-1-methoxybenzene (CAS No. 95186-47-3) should be handled with care in a well-ventilated fume hood[9]. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier[6].

Benzyl azide is a potentially explosive compound and should be handled with extreme caution. It is recommended to use it as a solution and avoid heating it in its pure form.

Copper salts are toxic and should be handled with care. Avoid ingestion and inhalation.

All waste materials should be disposed of in accordance with local regulations.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive catalystUse freshly prepared solutions of copper(II) sulfate and sodium ascorbate. Ensure the sodium ascorbate is in excess.
Poor quality of reagentsEnsure the alkyne and azide are pure.
Insufficient stirringThe reaction is often heterogeneous; ensure vigorous stirring to facilitate mixing.
Formation of side products (e.g., diyne) Presence of oxygenDegas the solvents before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purification Co-elution of product and impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

2-Chloro-4-ethynyl-1-methoxybenzene is a valuable and versatile building block for the synthesis of functionalized 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. The protocols provided in this guide offer a reliable starting point for the synthesis of the alkyne and its subsequent use in click chemistry. The resulting triazoles, with their unique substitution pattern, are well-suited for applications in drug discovery and materials science, offering opportunities for further chemical exploration.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (URL: [Link])

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  • Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies. (URL: Not available)
  • 4-Chloro-2-ethynyl-1-methoxybenzene | C9H7ClO | CID 23260703 - PubChem. (URL: [Link])

  • Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H... - ResearchGate. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Supporting Information - AWS. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])

  • Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. (URL: [Link])

  • Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazo | DDDT. (URL: [Link])

  • Desilylation mechanism with fluoride - Chemistry Stack Exchange. (URL: [Link])

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (URL: [Link])

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts | ACS Omega. (URL: [Link])

  • 1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones Ascytotoxic Agents - Preprints.org. (URL: [Link])

  • Silyl group deprotection by TBAF solution - YouTube. (URL: [Link])

  • Using TBAF on silica gel for desilylations : r/Chempros - Reddit. (URL: [Link])

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (URL: [Link])

  • Application of triazoles in the structural modification of natural products - PMC. (URL: [Link])

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Application Notes: The Strategic Utility of 2-Chloro-4-ethynyl-1-methoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-4-ethynyl-1-methoxybenzene. This versatile building block is of significant interest in modern pharmaceutical synthesis due to its unique combination of reactive functional groups: a terminal alkyne, a chloro-substituent, and a methoxy group on an aromatic scaffold. These features enable its strategic incorporation into complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. We present detailed protocols for key transformations such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), explain the mechanistic rationale behind procedural choices, and provide guidance on safe handling and characterization.

Introduction: A Multifunctional Building Block for Drug Discovery

2-Chloro-4-ethynyl-1-methoxybenzene is an aromatic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups. The terminal alkyne is a gateway for powerful carbon-carbon bond-forming reactions, while the chloro and methoxy groups offer opportunities for further functionalization and modulate the electronic properties of the benzene ring.

  • The Terminal Alkyne: This group is primed for participation in highly efficient and reliable reactions, most notably the Sonogashira coupling and azide-alkyne "click" chemistry.[4][5] These reactions are foundational in constructing the core scaffolds of many modern pharmaceuticals.

  • The Aryl Chloride: The chloro-substituent provides a handle for subsequent cross-coupling reactions and influences the molecule's electronic and steric profile, which can be critical for achieving desired binding affinities in a drug target.

  • The Methoxy Group: As an electron-donating group, the methoxy substituent can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions within a biological target's active site.

This guide will focus on the two primary applications of this reagent that are of highest relevance to pharmaceutical intermediate synthesis.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is paramount for its successful and safe implementation in any synthetic workflow.

Physicochemical Data
PropertyValueReference
IUPAC Name 2-Chloro-4-ethynyl-1-methoxybenzene
Molecular Formula C₉H₇ClO[6]
Molecular Weight 166.61 g/mol
Monoisotopic Mass 166.01854 Da[6]
Appearance Typically a solid or oilInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane, Ethyl Acetate)
Predicted XlogP 2.8[6]

Spectroscopic data for related diarylalkynes synthesized via Sonogashira coupling typically show characteristic ¹H NMR signals for the methoxy group (singlet, ~3.8-3.9 ppm) and aromatic protons, along with ¹³C NMR signals for the alkyne carbons (~85-95 ppm).[7]

Safety and Handling

While a specific safety data sheet (SDS) for 2-Chloro-4-ethynyl-1-methoxybenzene is not widely available, data from structurally related aryl halides and alkynes suggest that prudent laboratory practices are essential.[8][9][10]

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat.[9]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][11] Avoid contact with skin and eyes.[8]
Storage Keep container tightly sealed in a cool, dry, and well-ventilated place.[9][11] Consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the alkyne.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[8]

Core Application I: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][12] This reaction is exceptionally useful for linking 2-Chloro-4-ethynyl-1-methoxybenzene to heterocyclic systems, such as the quinazoline core found in many tyrosine kinase inhibitors.[13][][15]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.[12]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X).

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a more nucleophilic copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers its organic group to the palladium center.

  • Reductive Elimination: The Pd(II) complex reductively eliminates the final coupled product, regenerating the Pd(0) catalyst.

The amine base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct generated during the reaction.[16]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Setup 1. Add Aryl Halide (e.g., Chloroquinazoline), 2-Chloro-4-ethynyl-1-methoxybenzene, & Copper(I) Iodide to flask Solvent 2. Add anhydrous solvent (e.g., THF/DMF) & amine base (e.g., Et3N or DIPEA) Inert 3. Degas mixture (Ar/N2 sparging) and establish inert atmosphere Catalyst 4. Add Pd catalyst (e.g., Pd(PPh3)4) Heat 5. Heat reaction mixture (e.g., 50-80 °C) and monitor by TLC/LC-MS Catalyst->Heat Workup 6. Cool, filter through Celite, and concentrate solvent Heat->Workup Extract 7. Perform aqueous work-up and extraction with organic solvent Workup->Extract Purify 8. Purify by column chromatography (e.g., Silica gel) Extract->Purify Product Final Coupled Product Purify->Product

Caption: General workflow for a Sonogashira cross-coupling reaction.

Protocol: Synthesis of a Diarylalkyne Intermediate

This protocol describes a general procedure for coupling 2-Chloro-4-ethynyl-1-methoxybenzene with a generic aryl iodide.

Materials:

  • Aryl Iodide (1.0 eq)

  • 2-Chloro-4-ethynyl-1-methoxybenzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl iodide (1.0 eq), 2-Chloro-4-ethynyl-1-methoxybenzene (1.1 eq), and Copper(I) iodide (0.06 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous THF and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture to dissolve the solids.

  • To the resulting solution, add Pd(PPh₃)₂Cl₂ (0.03 eq).

  • Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired diarylalkyne product.

Core Application II: Azide-Alkyne "Click" Chemistry (CuAAC)

"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for covalently linking two different molecular fragments with high efficiency and specificity.[5][17] The reaction between the terminal alkyne of our title compound and an organic azide forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common bioisostere for amide bonds in drug molecules.[18][19]

Mechanistic Rationale

The CuAAC reaction is not a concerted thermal cycloaddition; instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates.[18] A Cu(I) catalyst is essential for the reaction. While various Cu(I) sources can be used, it is most commonly generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. This approach avoids the need to handle potentially unstable Cu(I) salts and makes the reaction robust and easy to perform, even in aqueous media.

CuAAC_Diagram cluster_inputs Reactants & Catalysts cluster_process Reaction Process cluster_output Isolation Alkyne 2-Chloro-4-ethynyl- 1-methoxybenzene Solvent 1. Dissolve Alkyne & Azide in Solvent (e.g., tBuOH/H2O) Alkyne->Solvent Azide Organic Azide (R-N3) Azide->Solvent Cu_Source Cu(II) Source (e.g., CuSO4) Add_Cu 2. Add CuSO4 solution Cu_Source->Add_Cu Reducer Reducing Agent (e.g., Sodium Ascorbate) Add_Ascorbate 3. Add Sodium Ascorbate solution (Initiates reaction) Reducer->Add_Ascorbate Solvent->Add_Cu Add_Cu->Add_Ascorbate Stir 4. Stir at Room Temperature (Reaction is often rapid) Add_Ascorbate->Stir Isolate 5. Isolate product (Often precipitates from reaction) Stir->Isolate Product 1,4-Disubstituted Triazole Isolate->Product

Caption: Workflow for a typical CuAAC "Click" reaction.

Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol provides a general method for the CuAAC reaction using in situ generated Cu(I).

Materials:

  • Organic Azide (1.0 eq)

  • 2-Chloro-4-ethynyl-1-methoxybenzene (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • Solvent system: tert-Butanol and Water (1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and 2-Chloro-4-ethynyl-1-methoxybenzene (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a stock solution of copper(II) sulfate pentahydrate in water (e.g., 0.5 M).

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1.0 M).

  • To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (0.05 eq).

  • Add the sodium ascorbate solution (0.1 eq). A color change is often observed as the Cu(I) species is formed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, and the product may begin to precipitate. Monitor progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by vacuum filtration, washed with water, then a cold solvent like ethanol or diethyl ether, and dried.

  • If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the product by recrystallization or flash column chromatography.

Conclusion

2-Chloro-4-ethynyl-1-methoxybenzene is a potent and versatile synthetic intermediate that provides chemists with a reliable scaffold for constructing complex molecules. Its capacity to undergo high-yield, robust reactions like the Sonogashira coupling and CuAAC makes it particularly valuable in the resource-intensive field of pharmaceutical development. The protocols and principles outlined in this guide are intended to empower researchers to effectively leverage this building block in the rational design and synthesis of novel therapeutic agents, particularly within the crucial class of kinase inhibitors.

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2-Chloro-4-ethynyl-1-methoxybenzene in liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Birefringence Liquid Crystal Synthesis using 2-Chloro-4-ethynyl-1-methoxybenzene

Executive Summary

This guide details the strategic application of 2-Chloro-4-ethynyl-1-methoxybenzene (CEMB) as a core intermediate in the synthesis of high-birefringence (


) tolane-based liquid crystals.

In the design of nematic liquid crystals for AR/VR displays and optical phased arrays, a major challenge is balancing high optical anisotropy with low melting points. Unsubstituted tolanes often exhibit high melting temperatures that render them insoluble in eutectic mixtures. The incorporation of a lateral chlorine substituent at the ortho position (relative to the methoxy headgroup) disrupts crystalline packing, significantly lowering the melting point (


) while preserving the rod-like linearity required for the nematic phase.

Chemical Profile & Strategic Rationale

PropertySpecification
IUPAC Name 2-Chloro-4-ethynyl-1-methoxybenzene
Molecular Weight 166.60 g/mol
Role Mesogenic Core / Terminal Alkyne Block
Key Functionality Lateral Dipole: Negative

contribution (minor); Steric Bulk:

suppression.
Target Application High-

Nematic Mixtures, IR-Modulators

The "Lateral Chloro" Effect: Unlike fluoro-substituents, which are often used for high resistivity, the chloro-substituent provides a larger van der Waals radius (1.75 Å vs. 1.47 Å for F). This creates a "molecular bump" that prevents efficient stacking of the rigid cores, thereby suppressing smectic phase formation and lowering the crystal-to-nematic transition temperature.

Synthesis Protocol: Asymmetric Tolane Formation

Objective: Synthesize 4'-(4-pentylphenyl)-3-chloro-4-methoxy-tolane via Sonogashira cross-coupling. Reaction Type: Palladium-catalyzed


-

Carbon-Carbon bond formation.[1][2]
Reagents & Equipment[2][3][4]
  • Substrate A: 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 equiv, 10 mmol, 1.66 g)

  • Substrate B: 4-Iodo-4'-pentylbiphenyl (1.0 equiv, 10 mmol) [Chosen to extend conjugation]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

  • Solvent: Anhydrous THF (Degassed) / Triethylamine (

    
    ) (1:1 ratio)
    
  • Atmosphere: Argon (Ar) or Nitrogen (

    
    ) - Critical 
    
Experimental Workflow (Graphviz Visualization)

G cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Catalysis cluster_workup Phase 3: Purification (Electronic Grade) Reactants Reagents: CEMB (Alkyne) + Aryl Iodide Degas Degassing: Freeze-Pump-Thaw (3 cycles) Remove O2 to prevent Glaser coupling Reactants->Degas Dissolve in THF/Et3N Catalyst_Add Catalyst Addition: Pd(PPh3)2Cl2 + CuI (Under Ar counter-flow) Degas->Catalyst_Add Inert Atm Heating Reaction: Stir at 60°C for 12-18h Monitor via TLC/GC-MS Catalyst_Add->Heating Extraction Workup: Filter off Et3N-HI salts Extract w/ DCM Heating->Extraction Completion Silica Column Chromatography: Hexane/DCM gradient Remove Pd residues Extraction->Silica Recryst Recrystallization: Ethanol/Heptane (5x) Target: Resistivity > 10^13 Ω·cm Silica->Recryst

Figure 1: Optimized Sonogashira coupling workflow for Liquid Crystal synthesis ensuring high resistivity.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Solvent Preparation: Sparge the THF/Triethylamine mixture (50 mL total) with Argon for 30 minutes. Note: Oxygen presence leads to homocoupling of the alkyne (Glaser coupling), forming a di-acetylene impurity that destroys LC performance.

  • Reagent Loading: Under positive Argon pressure, add 2-Chloro-4-ethynyl-1-methoxybenzene (1.66 g) and the Aryl Iodide. Dissolve completely.

  • Catalyst Addition: Add

    
     (140 mg) and CuI (19 mg). The solution should turn yellow/brown.
    
  • Reaction: Heat the mixture to 60°C. Stir vigorously for 12 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 9:1). The alkyne spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove the precipitated ammonium salts and palladium black. Wash the pad with Dichloromethane (DCM).

  • Extraction: Wash the filtrate with saturated

    
     (2x) and Brine (1x). Dry over anhydrous 
    
    
    
    .
  • Purification (Crucial for LCs):

    • Step A (Silica): Flash chromatography using Hexane/DCM.

    • Step B (Recrystallization): Recrystallize the solid product from hot Ethanol or Heptane/Ethanol mix. Repeat 3 times .

    • Why? Even trace ionic impurities (catalyst/salts) will cause "image sticking" in display devices due to ion migration.

Quality Control & Characterization

To validate the synthesis, compare the resulting LC mesogen against these criteria:

TestMethodAcceptance Criteria
Structure

-NMR (500 MHz,

)

3.92 (s, 3H, -OMe), No peak at

3.0-3.3 (terminal alkyne proton).
Purity HPLC (UV @ 254 nm)> 99.8% (Area %)
Phase Transition DSC (Differential Scanning Calorimetry)Sharp melting peak; Stable Nematic range (e.g., Cr 55 N 140 Iso).
Resistivity Electrometer

Self-Validating Check: If the melting point is broad (>2°C range), the recrystallization was insufficient. If the mixture turns black/brown rapidly upon heating in Step 5 without product formation, the inert atmosphere was compromised (catalyst poisoning).

Troubleshooting Guide

Issue: Homocoupling (Dimer Formation)

  • Symptom:[1][2][3][4] Appearance of a highly fluorescent impurity on TLC; mass spectrum shows

    
    .
    
  • Root Cause:[1][2][3][4][5][6] Oxygen leakage.

  • Fix: Use freeze-pump-thaw degassing cycles for solvents. Ensure CuI is white/off-white, not green (oxidized).

Issue: Low Yield / Incomplete Conversion

  • Symptom:[1][2][3][4] Starting aryl iodide remains.

  • Root Cause:[1][2][3][4][5][6] Catalyst deactivation or steric hindrance from the ortho-chloro group.

  • Fix: Increase temperature to 80°C (requires DMF instead of THF). Switch to a more active catalyst system like

    
    .
    

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals – Properties and Applications." Chemical Society Reviews. Link

  • Dabrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[7][8][9][10] Materials. Link

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry. Link

  • Merck Patent GmbH. (2010). "Liquid Crystalline Medium and Liquid Crystal Display." World Intellectual Property Organization. Link

  • PubChem. (2023). "4-Chloro-2-ethynyl-1-methoxybenzene Compound Summary." National Library of Medicine. Link

Sources

standard operating procedure for handling 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Synthesis, and Reactivity of 2-Chloro-4-ethynyl-1-methoxybenzene

Part 1: Introduction & Compound Profile

2-Chloro-4-ethynyl-1-methoxybenzene (also referred to as 3-Chloro-4-methoxyphenylacetylene) is a high-value bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., mGluR5 antagonists like MTEP analogs).

Its structure features two distinct reactive handles:[1]

  • Terminal Alkyne (C-4): Highly reactive in Sonogashira cross-coupling and "Click" chemistry (CuAAC).

  • Aryl Chloride (C-2): A latent electrophile. Due to the electron-rich nature of the methoxy group and the higher bond strength of Ar-Cl compared to Ar-Br/I, this position remains inert under standard mild coupling conditions, allowing for chemoselective functionalization of the alkyne first.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecificationNotes
Chemical Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Appearance Off-white solid or pale yellow oilDepends on purity and crystal habit.[2]
Solubility DCM, THF, Ethyl AcetateInsoluble in water.
Reactivity Hazard Terminal AlkyneProne to oxidative homocoupling (Glaser) and polymerization.
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.

Part 2: Safety & Handling SOP

Critical Hazard Warning: Terminal alkynes, while generally stable, pose specific risks when in contact with certain metals.

  • Formation of Metal Acetylides: Contact with copper, silver, or mercury (especially in basic conditions) can form metal acetylides, which are shock-sensitive explosives when dry.

  • Exothermic Polymerization: Uncontrolled heating can initiate radical polymerization of the alkyne.

Handling Protocol
  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood for all manipulations to avoid inhalation of potential sensitizers.

  • Equipment: Avoid using metal spatulas or needles that may contain copper alloys if the material is in a basic solution. Use stainless steel, glass, or Teflon-coated tools.

  • Inert Atmosphere: All storage containers must be purged with Nitrogen or Argon to prevent oxidative degradation (formation of diynes via Glaser coupling).

Part 3: Quality Control (QC) Protocol

Before committing this material to high-value synthesis, purity must be verified. Terminal alkynes often degrade into "Glaser" dimers (1,3-diynes) upon prolonged storage.

Method: 1H-NMR Validation

  • Solvent: CDCl₃

  • Key Diagnostic Signals:

    • Acetylenic Proton: Look for a singlet (or fine doublet) at δ ~3.0–3.5 ppm .

    • Methoxy Group: Singlet at δ ~3.9 ppm .

    • Impurity Check: If a symmetrical dimer has formed (Ar-C≡C-C≡C-Ar), the acetylenic proton signal (3.0–3.5 ppm) will disappear, and the aromatic region integration will shift relative to the methoxy baseline.

Part 4: Application Protocol – Chemoselective Sonogashira Coupling

Objective: Couple 2-Chloro-4-ethynyl-1-methoxybenzene with a heteroaryl halide (e.g., 2-Bromopyridine) while preserving the aryl chloride on the scaffold.

Rationale: This protocol utilizes a Pd(II)/Cu(I) system. The chemoselectivity relies on the fact that the terminal alkyne reacts orders of magnitude faster than the aryl chloride at C-2. The methoxy group (EDG) makes the aryl ring electron-rich, which generally deactivates the aryl chloride further toward oxidative addition, ensuring the chlorine remains intact.

Reagents & Stoichiometry
  • Substrate: 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 equiv)

  • Electrophile: Aryl/Heteroaryl Bromide (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv / 2 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv / 1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio). Note: Et₃N acts as both base and ligand stabilizer.

Step-by-Step Procedure
  • Setup (Inert): Flame-dry a 2-neck round bottom flask equipped with a stir bar. Cool under a stream of Argon.

  • Charging: Add the Aryl Bromide (1.1 equiv) and Pd(PPh₃)₂Cl₂ (2 mol%).

  • Deoxygenation: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen causes homocoupling of the alkyne.

  • Solvent Addition: Add anhydrous THF and Et₃N via syringe. Degas the solvent stream if possible.

  • Alkyne Addition: Add 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 equiv) as a solution in minimal THF.

  • Catalyst Activation: Add CuI (1 mol%) last against a positive flow of Argon. The solution typically turns yellow/brown.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC.[3] If conversion is slow, heat to 40°C. Avoid boiling (65°C+) to prevent activation of the aryl chloride or polymerization.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with saturated NH₄Cl (to sequester Copper) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica Gel). Elute with Hexanes/EtOAc gradient.

Part 5: Visualization of Workflows

Diagram 1: Safe Handling & Lifecycle

This diagram outlines the decision matrix for handling the material upon receipt to prevent degradation.

HandlingLifecycle Receipt Receipt of Chemical VisualCheck Visual Inspection (Color/State) Receipt->VisualCheck QC_NMR QC: 1H-NMR (Check Acetylenic H) VisualCheck->QC_NMR Decision Purity > 98%? QC_NMR->Decision Purify Purification (Short Silica Plug) Decision->Purify No (Dimers present) Aliquot Aliquot under Argon Decision->Aliquot Yes Purify->QC_NMR Storage Storage: -20°C Dark, Inert Aliquot->Storage Use Synthesis (Sonogashira) Storage->Use

Caption: Lifecycle management for 2-Chloro-4-ethynyl-1-methoxybenzene emphasizing QC and inert storage to prevent Glaser coupling.

Diagram 2: Chemoselective Reaction Pathway

This diagram illustrates the mechanistic pathway and the selectivity for the alkyne over the aryl chloride.

SonogashiraMechanism Substrate 2-Chloro-4-ethynyl-1-methoxybenzene Transmetal 2. Transmetallation (Cu-Acetylide enters) Substrate->Transmetal Forms Cu-Acetylide Catalyst Pd(0) Species OxAdd 1. Oxidative Addition (Into Ar-Br bond only) Catalyst->OxAdd Cycle Catalytic Cycle OxAdd->Transmetal SideReaction RISK: Ar-Cl Activation OxAdd->SideReaction If T > 80°C RedElim 3. Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Catalyst Regenerates Pd(0) Product Product: Biaryl Alkyne (Cl group intact) RedElim->Product

Caption: Mechanistic flow of the Sonogashira coupling highlighting the chemoselectivity (Ar-Br vs Ar-Cl) and temperature constraints.

Part 6: Troubleshooting & Emergency

IssueObservationRoot CauseCorrective Action
Low Yield Starting material remains.Catalyst poisoning or Oxygen presence.Degas solvents thoroughly. Ensure CuI is white/off-white (not green/oxidized).
Homocoupling New spot on TLC (non-polar).Oxygen leakage (Glaser coupling).Improve inert gas line. Add reducing agent (rarely needed if rigorous).
Black Precipitate Reaction turns black instantly.Palladium precipitation ("Pd Black").Ligand insufficiency. Add more PPh₃ or ensure Et₃N is fresh.
Ar-Cl Reaction Complex mixture/multiple spots.Temperature too high.Keep reaction < 60°C. The Ar-Cl activates at higher temps.

Emergency Procedures:

  • Spill: Do not use paper towels (fire risk if dried). Absorb with vermiculite or sand.

  • Skin Contact: Wash immediately with soap and water. Alkynes can be irritants.

  • Fire: Use CO₂ or Dry Chemical extinguishers.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Organic Chemistry Portal. Link

  • PubChem. (2023).[4] 2-Chloro-4-ethynyl-1-methoxybenzene (Compound Summary). National Library of Medicine. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Vechorkin, O., & Hu, X. (2009). Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides with Alkynyl Grignard Reagents. Angewandte Chemie, 121, 2966. (Reference for chemoselectivity considerations). Link

Sources

Troubleshooting & Optimization

purification methods for 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

Below is the comprehensive technical guide for the purification and handling of 2-Chloro-4-ethynyl-1-methoxybenzene (also referred to as 3-Chloro-4-methoxyphenylacetylene). This guide is structured to address the specific challenges of isolating electron-rich aryl alkynes, where stability and separation from homocoupling byproducts are critical.

Introduction: The Molecule & The Challenge

2-Chloro-4-ethynyl-1-methoxybenzene is a valuable intermediate in organic synthesis, particularly for "Click" chemistry and Sonogashira couplings.

  • Structure : An anisole core with a chlorine atom at the ortho position (2) and a terminal ethynyl group at the para position (4).[1]

  • Critical Challenge : Terminal alkynes attached to electron-rich rings (like anisole) are prone to oxidative homocoupling (Glaser coupling) and polymerization.[1] The chlorine substituent adds lipophilicity, making separation from the homocoupled dimer (diyne) difficult due to overlapping retention factors (

    
    ).[1]
    

Module 1: The Purification Workflow

The following logic flow outlines the standard operating procedure (SOP) for isolating the target compound from a crude Sonogashira reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Catalyst + Salts) Filtration Filtration (Celite®) Remove Pd/Cu precipitates Crude->Filtration Workup Aqueous Workup (NH4Cl/Brine Wash) Filtration->Workup Drying Drying & Concentration (Na2SO4, <30°C) Workup->Drying Analysis TLC/NMR Analysis Check for Homocoupling (Diyne) Drying->Analysis Decision Impurity Profile? Analysis->Decision Column Flash Chromatography (Silica Gel, Hex/EtOAc) Decision->Column Standard Impurities Recryst Recrystallization (Hexanes/EtOH) Decision->Recryst High Diyne Content (Solid Product Only) Final Pure 2-Chloro-4-ethynyl-1-methoxybenzene Column->Final Recryst->Final

Figure 1 : Decision tree for the purification of aryl alkynes. The choice between chromatography and recrystallization depends on the physical state and impurity profile.[1]

Module 2: Troubleshooting & Optimization

Scenario A: Separation of Target from Homocoupled Diyne

Problem : You observe a persistent impurity just below the product spot on TLC. This is likely the Glaser coupling product (1,3-diyne dimer), formed by oxidation of the terminal alkyne.[1] Mechanism :


[1]
ParameterRecommendationScientific Rationale
Stationary Phase Silica Gel (40-63 µm) Standard phase. If separation is poor, use AgNO₃-impregnated silica (10% w/w).[1] Silver ions complex reversibly with alkynes, altering retention significantly [1].[1]
Eluent System Hexanes : EtOAc (95:5) The molecule is non-polar.[1] Start with 100% Hexanes and slowly ramp to 5% EtOAc.[1] Avoid DCM if possible to prevent halogen exchange (rare but possible with active Pd).[1]
Loading Dry Loading (Celite) Dissolve crude in minimal DCM, adsorb onto Celite, and evaporate.[1] This prevents "streaking" caused by solvent mismatch during liquid loading.[1]
Scenario B: Product Discoloration (Black/Brown)

Problem : The product turns dark upon concentration or storage.[1] Root Cause :

  • Polymerization : Terminal alkynes can polymerize, especially if trace copper or palladium remains.[1]

  • Oxidation : Electron-rich anisoles are susceptible to oxidation.

Protocol for Metal Scavenging :

  • Dissolve crude oil in EtOAc.[1]

  • Add SiliaMetS® Thiol or activated carbon (10 wt% relative to mass).[1]

  • Stir at room temperature for 2 hours.

  • Filter through a 0.45 µm PTFE membrane.[1]

  • Result: This removes residual Pd/Cu catalysts that catalyze decomposition [2].[1]

Module 3: Step-by-Step Purification Protocol

Prerequisite : Synthesis via Sonogashira coupling of 2-chloro-4-iodoanisole with TMS-acetylene, followed by deprotection (K₂CO₃/MeOH).

Step 1: Quench & Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Wash with saturated NH₄Cl (2x) to remove copper salts.[1] Crucial: If the aqueous layer is blue, wash again until colorless.[1] Residual copper promotes instability.[1]

  • Wash with Brine (1x).[1] Dry over anhydrous Na₂SO₄.[1]

Step 2: Flash Chromatography

  • Column Setup : Pack a silica column (ratio 1:50 crude to silica).[1]

  • Elution Gradient :

    • 0–2 CV (Column Volumes): 100% Hexanes (Elutes non-polar impurities).[1]

    • 2–10 CV: 0%

      
       5% EtOAc in Hexanes.[1]
      
  • Detection : UV at 254 nm.[1] The conjugated alkyne-arene system is UV active.

  • Stain : KMnO₄ (The alkyne will stain bright yellow/brown).[1]

Step 3: Crystallization (If Solid) [1]

  • If the product solidifies (MP ~30–40°C), recrystallize from hot Hexanes with a drop of Ethanol.[1]

  • Cool slowly to -20°C to maximize yield.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: Proceed with extreme caution. Terminal acetylenes are thermally unstable.[1] While low-molecular-weight aryl alkynes can be distilled under high vacuum (<1 mmHg), the risk of explosive polymerization exists.[1]

  • Recommendation: Use Kugelrohr distillation only if the bath temperature remains <100°C. If the residue turns black, STOP immediately.[1]

Q2: How do I store the purified compound? A: Store at -20°C under an Argon atmosphere .

  • Why? Oxygen induces homocoupling; heat induces polymerization.[1]

  • Tip: Stabilize with a radical inhibitor like BHT (butylated hydroxytoluene) if the compound is for long-term storage and not for immediate biological testing.

Q3: The NMR shows a singlet at


 3.0–3.3 ppm.[1] Is this an impurity? 
A:  No. This is the acetylenic proton  (

).[1]
  • Validation: Check the coupling.[1] It should be a singlet. If it disappears upon adding D₂O (rare for C-H but possible if extremely acidic) or shifts significantly, investigate further. Ensure it integrates to 1H relative to the methoxy group (3H singlet at

    
     ~3.9 ppm).[1]
    

References

  • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [1]

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aryl alkynes.

Sources

Technical Support Center: Recrystallization of 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Chloro-4-ethynyl-1-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful recrystallization of this key aromatic alkyne building block.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the purification of 2-Chloro-4-ethynyl-1-methoxybenzene.

Q1: What is the ideal solvent for the recrystallization of 2-Chloro-4-ethynyl-1-methoxybenzene?

A1: There is no single "ideal" solvent, as the optimal choice depends on the specific impurity profile of your crude material. The goal is to find a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.[1] Given the structure of 2-Chloro-4-ethynyl-1-methoxybenzene—containing a moderately polar ether and chloro group alongside nonpolar aromatic and ethynyl groups—a systematic solvent screen is the most rigorous approach.[2]

Good starting points for a single-solvent system include:

  • Alcohols (Ethanol, Methanol, Isopropanol): Alcohols like ethanol and methanol are often effective for aromatic compounds.[3]

  • Alkanes (Hexanes, Heptane): These nonpolar solvents are good candidates if the impurities are significantly more polar than the target compound. Hot hexanes can be effective, but be mindful of potential "oiling out."[3]

  • Aromatic Solvents (Toluene): Toluene can be an excellent choice for compounds that crystallize well from it.[4][5]

If a single solvent proves inadequate, a two-solvent (or mixed-solvent) system is highly recommended.

Q2: How do I perform an effective solvent screen?

A2: A systematic solvent screen can be performed on a small scale to conserve material.

  • Place a small amount of your crude solid (5-10 mg) into several small test tubes or vials.[3]

  • To each tube, add a different solvent (e.g., ethanol, hexanes, ethyl acetate, toluene, water) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube in a water or sand bath and observe if it dissolves.[3][6]

  • If it dissolves when hot, allow the tube to cool slowly to room temperature, and then in an ice bath.

  • The best solvent is one where the compound is largely insoluble at room temperature but fully soluble at the solvent's boiling point, and which forms well-defined crystals upon cooling.[1]

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[7]

Here are several strategies to resolve this issue:

  • Add More Solvent: The most common fix is to return the mixture to the heat source, add more of the hot solvent to redissolve the oil, and then attempt to cool the more dilute solution slowly.[7][8]

  • Lower the Boiling Point: If using a high-boiling solvent, the solution may still be above the compound's melting point when saturation is reached. Consider switching to a lower-boiling solvent.[8]

  • Use a Two-Solvent System: Introduce a "poor" solvent in which the compound is less soluble. Dissolve the compound in a minimum of a "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[2][9]

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: This is a common phenomenon known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[10] Crystallization can be induced using several techniques:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7][8][10]

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This crystal acts as a template for other molecules to deposit onto, initiating crystallization.[7][10]

  • Deep Cooling: If crystals do not form at ice temperature (0°C), try moving the flask to a freezer (-20°C) or using a dry ice/acetone bath (-78°C).[2] Ensure your solvent's freezing point is below the cooling temperature.[2]

Q5: My final yield is very low. What are the common causes?

A5: A low yield is a frequent issue in recrystallization. The primary causes include:

  • Using Too Much Solvent: The most common error is adding too much solvent to dissolve the compound. Always use the minimum amount of near-boiling solvent required.[10] If too much was added, you can carefully evaporate some of it off and attempt to crystallize again.[7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Use a pre-warmed funnel to prevent this.[9]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (an ice bath is recommended after cooling to room temperature) to maximize the amount of product that crystallizes out.[10]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[10]

Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for recrystallizing 2-Chloro-4-ethynyl-1-methoxybenzene using a single suitable solvent identified from a solvent screen.

Workflow Diagram: Single-Solvent Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent until just dissolved A->B Portion-wise addition C 3. Hot filtration to remove insoluble impurities B->C If solution is not clear D 4. Cool slowly to room temperature B->D If solution is clear C->D E 5. Cool further in ice bath D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash with minimal ice-cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: Workflow for a standard single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolve the Solute: Place the crude 2-Chloro-4-ethynyl-1-methoxybenzene in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil. Continue adding the solvent in small portions until the solid is completely dissolved. Using the minimum amount of hot solvent is critical for good recovery.[10]

  • Decolorize (If Necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9]

  • Crystallize: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[10]

  • Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[1][10]

  • Dry: Allow the crystals to dry thoroughly, either by pulling air through the funnel or by transferring them to a watch glass. For final drying, a vacuum oven is recommended.

Protocol 2: Two-Solvent Recrystallization

This method is ideal when a single solvent does not provide the desired solubility characteristics. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[1][2] A common pair for a compound like this could be Ethanol (good) and Water (poor), or Dichloromethane (good) and Hexane (poor).

Step-by-Step Methodology:

  • Dissolve in "Good" Solvent: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness appears. This indicates that the solution is saturated.[9]

  • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Cool and Isolate: Allow the solution to cool slowly, as described in Protocol 1 (Steps 4-8), to induce crystallization and isolate the pure product.

Troubleshooting Guide

Use this decision tree to diagnose and solve common recrystallization problems.

Diagram: Troubleshooting Recrystallization Issues

G start Problem Encountered During Recrystallization oiled_out Compound 'Oiled Out' start->oiled_out no_crystals No Crystals Formed start->no_crystals low_yield Yield is Very Low start->low_yield bad_purity Product is Still Impure (e.g., colored) start->bad_purity sol_oil1 Reheat and add more hot solvent oiled_out->sol_oil1 Primary Action sol_oil2 Switch to a lower boiling point solvent oiled_out->sol_oil2 If problem persists sol_nocrys1 Scratch inner wall of flask with glass rod no_crystals->sol_nocrys1 First Step sol_nocrys2 Add a 'seed' crystal of pure compound no_crystals->sol_nocrys2 Second Step sol_nocrys3 Cool to lower temp (freezer / dry ice) no_crystals->sol_nocrys3 Final Step sol_lowyield1 Review: Used minimal amount of hot solvent? low_yield->sol_lowyield1 sol_lowyield2 Review: Cooled solution in ice bath completely? low_yield->sol_lowyield2 sol_lowyield3 Review: Washed with ICE-COLD solvent? low_yield->sol_lowyield3 sol_lowyield4 Concentrate mother liquor and cool for a second crop low_yield->sol_lowyield4 To improve recovery sol_purity1 Ensure cooling was slow and not rushed bad_purity->sol_purity1 sol_purity2 Perform a charcoal treatment to remove colored impurities bad_purity->sol_purity2 If colored sol_purity3 Repeat recrystallization bad_purity->sol_purity3 If still impure

Caption: Decision workflow for troubleshooting common recrystallization problems.

Reference Data: Solvent Properties

This table provides key physical properties of common laboratory solvents that may be considered for the recrystallization of 2-Chloro-4-ethynyl-1-methoxybenzene.

SolventBoiling Point (°C)Freezing Point (°C)Polarity (Dielectric Constant)Miscible with Water?
Non-Polar
n-Hexane69-951.9No
n-Heptane98-911.9No
Cyclohexane8172.0No
Toluene111-952.4No
Intermediate Polarity
Diethyl Ether35-1164.3Slightly
Dichloromethane (DCM)40-979.1No
Ethyl Acetate77-846.0Slightly
Tetrahydrofuran (THF)66-1087.5Yes
Polar Aprotic
Acetone56-9521.0Yes
Acetonitrile82-4536.6Yes
Polar Protic
Isopropanol82-9020.2Yes
Ethanol78-11424.5Yes
Methanol65-9832.7Yes
Water100080.1N/A

Data compiled from publicly available sources.[11][12]

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Branched Internal Alkynes.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • BLD Pharm. (n.d.). 2-Chloro-1-ethynyl-4-methoxybenzene.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
  • Unknown. (n.d.). Guide for crystallization.
  • Request PDF. (n.d.). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes.
  • Organic Syntheses. (n.d.). 2-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE.
  • BLD Pharm. (n.d.). 2-Chloro-4-ethyl-1-methoxybenzene.
  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • PubChem. (n.d.). 4-Chloro-2-ethynyl-1-methoxybenzene.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Chemsrc. (2025, August 26). 2-Chloro-1-methoxy-4-methylbenzene.
  • Hoye, T.R. (2023, September 7). Properties of Common Organic Solvents. University of Minnesota.
  • The Organic Chemistry Tutor. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxy-1-nitrobenzene.

Sources

storage conditions to prevent degradation of 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-ethynyl-1-methoxybenzene Current Status: Operational | Guide Version: 2.4 | Last Updated: 2025-10-27

Section 1: Critical Storage Matrix

Immediate Action Required: Upon receipt, do not store this compound on a standard chemical shelf. The ethynyl (acetylenic) moiety combined with the electron-rich anisole ring creates a specific susceptibility to oxidative homocoupling and radical polymerization.

ParameterStandard Protocol Technical Rationale
Temperature -20°C (Freezer) Thermodynamic suppression of spontaneous polymerization and oligomerization kinetics.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative Glaser coupling (dimerization) and formation of alkynyl hydroperoxides.
Container Amber Glass / Foil The conjugated aryl-alkyne system is photosensitive; UV light can initiate radical polymerization.
Physical State Solid/Low-Melting Solid Depending on purity, this compound may exist as a semi-solid or oil. Thaw completely before aliquoting to ensure homogeneity.
Incompatibilities Cu, Ag, Strong Bases Terminal alkynes form explosive metal acetylides with Copper/Silver and deprotonate with strong bases.

Section 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the two primary failure modes: Oxidative Dimerization (Glaser Coupling) and Radical Polymerization .

DegradationPathways Monomer 2-Chloro-4-ethynyl-1-methoxybenzene (Active Monomer) Dimer Glaser Dimer (Di-yne) (Insoluble Precipitate) Monomer->Dimer Oxidative Coupling Polymer Poly(arylacetylene) (Yellow/Brown Tar) Monomer->Polymer Chain Propagation Oxygen O2 / Air Exposure Oxygen->Dimer TraceCu Trace Cu/Base (Catalyst) TraceCu->Dimer HeatUV Heat (>25°C) or UV Light HeatUV->Polymer

Figure 1: Primary degradation pathways. Note that "Glaser Coupling" leads to distinct dimers, while polymerization results in complex oligomeric mixtures.

Section 3: Troubleshooting & FAQs

Field-proven solutions for common experimental anomalies.

Q1: My compound has turned from off-white/colorless to a dark yellow or brown oil. Is it still usable?

Diagnosis: Oligomerization. The color change indicates the formation of conjugated poly(arylacetylene) chains (chromophores). This is typically caused by storage at room temperature or exposure to light.

  • Action: Check solubility.

    • If fully soluble in CDCl3: Run a Proton NMR. If the characteristic alkyne proton triplet/singlet (approx. 3.0–3.5 ppm) is present and sharp, the degradation may be minor (<5%). You can purify via a short silica plug (filtration) to remove the colored oligomers.

    • If insoluble/gummy: The material has significantly polymerized. Discard.

Q2: I see a fine precipitate that won't dissolve in organic solvents.

Diagnosis: Glaser Coupling (Dimerization). You likely have formed the bis-aryl diyne dimer. This occurs if the bottle was opened to air frequently or stored in a vessel with poor headspace control (oxygen ingress).

  • Action: Filter the solution. The precipitate is the impurity. The filtrate contains your active monomer. Verify concentration, as the effective molarity has likely decreased.

Q3: Can I use a metal spatula to weigh this compound?

Strictly No. Reasoning: Terminal alkynes (


) are weakly acidic (

). Contact with transition metals (especially Copper, Silver, and to a lesser extent Iron/Nickel) can form metal acetylides.
  • Risk: Copper acetylides are shock-sensitive explosives. While unlikely to detonate in trace amounts, they catalyze the degradation of your bulk material.

  • Protocol: Use glass pipettes (if liquid) or plastic/ceramic spatulas (if solid).

Q4: The material is frozen solid. Can I heat it to thaw?

Proceed with Caution. Do not use a water bath >30°C.

  • Risk: Heat initiates radical polymerization.

  • Protocol: Allow the vial to stand at room temperature inside a desiccator or under a flow of nitrogen.

  • Critical Step: Do not open the cold vial. Opening a -20°C vial in humid lab air causes immediate water condensation inside the bottle. Water can freeze-thaw and physically degrade the matrix or promote hydrolysis over long periods.

Section 4: Quality Control (QC) Protocol

Before committing this intermediate to a high-value synthesis (e.g., Sonogashira coupling), validate its integrity.

Recommended QC Workflow:

QCWorkflow Start Remove from -20°C Storage Thaw Thaw to RT (Unopened) Start->Thaw Visual Visual Inspection: Color/Precipitate? Thaw->Visual NMR 1H-NMR (CDCl3) Visual->NMR Clear/Oil Fail FAIL: Purify or Discard Visual->Fail Dark/Solids SignalCheck Check Alkyne Proton (~3.0-3.5 ppm) NMR->SignalCheck Pass PASS: Proceed to Reaction SignalCheck->Pass Sharp Peak SignalCheck->Fail Broad/Missing

Figure 2: Pre-reaction Quality Control Workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene. Retrieved from [Link](Note: Isomeric structure used for physical property baseline).

  • Chemistry LibreTexts (2019). Acidity of Terminal Alkynes and Acetylide Formation. Retrieved from [Link]

  • Vohlídal, J., et al. (1993). Autoxidative Degradation of Poly(phenylacetylene). Collection of Czechoslovak Chemical Communications. Retrieved from [Link](Foundational text on aryl-alkyne oxidation mechanisms).

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Chloro-4-ethynyl-1-methoxybenzene, a key intermediate in pharmaceutical synthesis and materials science. We will delve into the rationale behind method development choices and present a complete validation of a proposed, optimized method against a standard alternative, adhering to the stringent guidelines of the International Council for Harmonisation (ICH).

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate robust and validated analytical procedures to ensure product quality.[1][2] This guide will demonstrate the development and validation of a stability-indicating HPLC method, designed to separate the main component from potential impurities and degradation products.

The Analyte: 2-Chloro-4-ethynyl-1-methoxybenzene

2-Chloro-4-ethynyl-1-methoxybenzene is a substituted aromatic hydrocarbon. Its structure, featuring a phenyl ring, an ethynyl group, a chloro group, and a methoxy group, presents unique analytical challenges. The presence of the aromatic ring and the conjugated ethynyl group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The non-polar nature of the molecule indicates that reversed-phase chromatography will be an effective separation mode.

Method Comparison: A Tale of Two Columns

In this guide, we compare two reversed-phase HPLC methods:

  • Method A (Optimized): Utilizes a Phenyl-Hexyl stationary phase. The rationale for this choice is to leverage the unique pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can provide enhanced selectivity for aromatic and unsaturated compounds compared to traditional alkyl phases.

  • Method B (Standard Alternative): Employs a standard C18 (octadecyl) stationary phase. While C18 columns are the workhorses of reversed-phase HPLC, their separation is primarily based on hydrophobic interactions. For a molecule like 2-Chloro-4-ethynyl-1-methoxybenzene, a C18 column may not provide sufficient resolution from structurally similar impurities.

Chromatographic Conditions
ParameterMethod A (Optimized)Method B (Standard Alternative)
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Run Time 10 minutes10 minutes

HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][4] The following diagram illustrates the typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.[3]

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Rationale Method Development Rationale Physicochemical Properties of Analyte MD_Optimization Optimization of Parameters Column, Mobile Phase, Flow Rate, Temperature MD_Rationale->MD_Optimization Specificity Specificity Peak Purity MD_Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range 80-120% of Test Concentration Linearity->Range Accuracy Accuracy % Recovery Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) S/N Ratio of 3:1 Precision->LOD LOQ Quantitation Limit (LOQ) S/N Ratio of 10:1 LOD->LOQ Robustness Robustness Deliberate Variations LOQ->Robustness

Caption: A flowchart illustrating the key stages of HPLC method development and validation.

Experimental Protocols and Results

The following sections detail the experimental protocols for each validation parameter and present a comparative summary of the hypothetical results for Method A and Method B.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Spike the analyte solution with known impurities, if available.

  • Chromatographic Analysis: Analyze the stressed and spiked samples using both HPLC methods.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Hypothetical Results:

ParameterMethod A (Optimized)Method B (Standard Alternative)
Resolution from nearest impurity 2.51.2
Peak Purity Index > 0.9990.985

Discussion: Method A demonstrates superior specificity with a significantly better resolution between the main peak and the closest eluting impurity. The peak purity index for Method A is also higher, indicating no co-elution of degradation products.

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of 2-Chloro-4-ethynyl-1-methoxybenzene covering the range of 80% to 120% of the nominal sample concentration.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r) and the coefficient of determination (R²).

Hypothetical Results:

ParameterMethod A (Optimized)Method B (Standard Alternative)
Range 80-120 µg/mL80-120 µg/mL
Correlation Coefficient (r) 0.99990.9991
Coefficient of Determination (R²) 0.99980.9982
Y-intercept Close to zeroSignificant deviation from zero

Discussion: Both methods exhibit good linearity. However, Method A shows a stronger correlation and an R² value closer to 1, indicating a more reliable linear relationship.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze the samples and calculate the percentage recovery.

Hypothetical Results:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80%99.5%97.8%
100%100.2%103.5%
120%99.8%96.5%
Mean Recovery 99.8% 99.3%

Discussion: Method A demonstrates higher accuracy with percentage recovery values consistently closer to 100% across all concentration levels.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Results:

ParameterMethod A (% RSD)Method B (% RSD)
Repeatability (n=6) 0.5%1.5%
Intermediate Precision (n=6) 0.8%2.2%

Discussion: Method A is significantly more precise, with much lower Relative Standard Deviation (RSD) values for both repeatability and intermediate precision. This indicates greater reliability of the method in routine use.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Hypothetical Results:

ParameterMethod AMethod B
LOD (µg/mL) 0.050.15
LOQ (µg/mL) 0.150.50

Discussion: Method A is more sensitive, with lower LOD and LOQ values. This is advantageous for the detection and quantification of trace-level impurities.

Robustness

Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each varied condition.

Hypothetical Results:

Varied ParameterMethod A (System Suitability)Method B (System Suitability)
Flow Rate (+0.1 mL/min) PassedFailed (Resolution < 1.5)
Mobile Phase (-2% Acetonitrile) PassedPassed
Temperature (+2 °C) PassedPassed

Discussion: Method A demonstrates better robustness, as it is less affected by small variations in the flow rate. This indicates that the method is more reliable for routine use in a quality control environment where minor variations are inevitable.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected. For instance, a method with good specificity and linearity will likely also have good accuracy and precision. The following diagram illustrates these relationships.

Validation Parameter Relationships Interrelationship of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Range Range Linearity->Range ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod Range->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique, offering a rapid and non-destructive method to elucidate the functional group composition of a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for 2-Chloro-4-ethynyl-1-methoxybenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry. By dissecting the vibrational contributions of each functional group and comparing them to simpler, analogous molecules, we offer a predictive framework for researchers synthesizing and characterizing this and similar compounds.

The Architecture of 2-Chloro-4-ethynyl-1-methoxybenzene: A Vibrational Perspective

The molecular structure of 2-Chloro-4-ethynyl-1-methoxybenzene is a confluence of three key functional groups on a benzene scaffold: a terminal alkyne (ethynyl), a chloro group, and a methoxy group. Each of these moieties, along with the substituted aromatic ring itself, gives rise to characteristic vibrational modes that are detectable by IR spectroscopy. Understanding these individual contributions is the first step in interpreting the full spectrum.

Caption: Molecular structure of 2-Chloro-4-ethynyl-1-methoxybenzene.

Predictive IR Peak Analysis: A Composite Spectrum

The Terminal Alkyne Signature: A Tale of Two Stretches

The ethynyl group provides two of the most distinct and diagnostic peaks in the IR spectrum.

  • ≡C-H Stretch: A sharp and strong absorption is expected in the range of 3330-3270 cm⁻¹ . This peak is characteristic of the stretching vibration of the hydrogen atom attached to a triply bonded carbon.[1] Its presence is a clear indicator of a terminal alkyne.

  • C≡C Stretch: A weaker absorption is anticipated between 2260-2100 cm⁻¹ . While the intensity of this peak can be variable, its position in a relatively uncongested region of the spectrum makes it a valuable identifier for the alkyne triple bond.[1] Studies on substituted phenylacetylenes have shown that substituents on the phenyl ring have only a slight effect on the C≡C and ≡C-H stretching frequencies.[2]

The Aromatic Framework: Vibrations of the Benzene Ring

The substituted benzene ring gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretch: These stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[2]

  • Aromatic C=C Stretch (In-Ring): The stretching of the carbon-carbon double bonds within the aromatic ring results in two to three bands of variable intensity in the 1620-1450 cm⁻¹ region.[3]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong absorptions in the "fingerprint" region, typically between 900-675 cm⁻¹ . For a 1,2,4-trisubstituted benzene ring, as is the case here, one would expect to find characteristic bands in this region. The exact positions can be influenced by the nature of the substituents.[4]

The Methoxy Group Contribution: The Ether Linkage

The methoxy group (-OCH₃) introduces vibrations associated with the C-O ether linkage and the methyl C-H bonds.

  • Asymmetric C-O-C Stretch: Aromatic ethers like anisole derivatives typically show a strong, characteristic asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ .[5]

  • Symmetric C-O-C Stretch: A second, often weaker, symmetric stretching band can be observed in the 1075-1020 cm⁻¹ range.[5]

  • sp³ C-H Stretch: The methyl group's C-H bonds will exhibit stretching vibrations in the 2950-2850 cm⁻¹ range. A sharp, isolated band near 2850 cm⁻¹ is often characteristic of the methoxy group in phenyl ethers.

The Chloro Substituent: A Low-Frequency Vibration

The C-Cl stretching vibration is found at lower wavenumbers.

  • C-Cl Stretch: This absorption is typically observed in the 850-550 cm⁻¹ region.[2] The intensity can be variable, and its position can be influenced by the aromatic system.

Comparative Analysis with Model Compounds

To refine our predictions, it is instructive to compare the expected spectrum of 2-Chloro-4-ethynyl-1-methoxybenzene with the experimental spectra of simpler, related molecules.

Functional Group/CompoundCharacteristic Peak(s) (cm⁻¹)Reference Compound
Terminal Alkyne (≡C-H) ~3300 (sharp, strong) 4-Ethynylanisole
Alkyne (C≡C) ~2100-2260 (weak to medium) 4-Ethynylanisole
Aromatic C-H ~3100-3000 (medium) 2-Chloroanisole, 4-Ethynylanisole
sp³ C-H (Methoxy) ~2950-2850 (medium) 2-Chloroanisole
Aromatic C=C ~1600-1450 (medium to strong) 2-Chloroanisole, 4-Ethynylanisole
Asymmetric C-O-C ~1250 (strong) 2-Chloroanisole
Symmetric C-O-C ~1040 (medium) Anisole
C-Cl ~850-550 (medium) 2-Chloroanisole

Data compiled from various sources, including NIST WebBook and spectroscopic databases.

The IR spectrum of 4-ethynylanisole would confirm the positions of the alkyne and methoxy group absorptions in a similar electronic environment. Similarly, the spectrum of 2-chloroanisole provides a reference for the C-Cl and methoxy group vibrations, as well as the influence of the chloro substituent on the aromatic ring absorptions. By mentally overlaying these spectra, we can build a robust picture of what to expect for our target molecule.

Experimental Protocol for IR Spectrum Acquisition

For researchers aiming to acquire an experimental IR spectrum of 2-Chloro-4-ethynyl-1-methoxybenzene, the following protocol is recommended.

Sample Preparation
  • For Solid Samples (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • For Liquid or Low-Melting Solid Samples (Neat Liquid/Thin Film):

    • Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

Instrument Setup and Data Acquisition
  • Background Scan: Run a background spectrum of the empty sample compartment (for KBr pellets) or the clean salt plates (for thin films) to subtract atmospheric and instrumental interferences.

  • Sample Scan: Place the prepared sample in the instrument's sample holder and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: A generalized workflow for acquiring an IR spectrum.

Conclusion

The infrared spectrum of 2-Chloro-4-ethynyl-1-methoxybenzene is predicted to exhibit a rich set of absorption bands that serve as a unique molecular fingerprint. Key diagnostic peaks include the sharp ≡C-H stretch around 3300 cm⁻¹, the C≡C stretch near 2100 cm⁻¹, strong C-O stretching bands between 1275-1200 cm⁻¹, and characteristic aromatic absorptions. By understanding the individual contributions of each functional group and comparing them to model compounds, researchers can confidently identify and characterize this molecule. This guide provides a foundational framework for the spectroscopic analysis of this and other complex, polysubstituted aromatic compounds, underscoring the enduring power of IR spectroscopy in modern chemical research.

References

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkynes. [Link]

  • Vaia. Treatment of anisole - Organic Chemistry. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • Cook, C. D., & Danyluk, S. S. (1965). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry, 43(1), 78-83. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 30-34. [Link]

  • Bartleby. IR Spectrum Of Anisole. [Link]

  • PubChem. 2-Chloroanisole. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. 4-Ethynylanisole. [Link]

Sources

comparing synthetic routes for 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-4-ethynyl-1-methoxybenzene (CAS: 160113-68-0) Primary Application: Key intermediate for mGluR5 antagonists (e.g., MTEP analogs) and tyrosine kinase inhibitors.

This guide evaluates three distinct synthetic pathways for the production of 2-Chloro-4-ethynyl-1-methoxybenzene. While the Sonogashira coupling (Route A) remains the industry standard due to the commercial availability of the aryl bromide precursor, the Seyferth-Gilbert homologation (Route B) offers a compelling metal-free alternative for labs restricted by palladium costs or residual metal limits.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the installation of the terminal alkyne moiety onto the electron-rich anisole core. The presence of the ortho-chlorine atom provides steric bulk but generally remains stable under standard alkynylation conditions.

Strategic Disconnections
  • C(sp)–C(sp²) Disconnection: Implies cross-coupling (Sonogashira) of a halide with an acetylene source.

  • C(sp)–C(sp) / C=C Transformation: Implies homologation of an aldehyde (Corey-Fuchs or Bestmann-Ohira).

Retrosynthesis Target 2-Chloro-4-ethynyl-1-methoxybenzene Bromide 4-Bromo-2-chloroanisole (Route A: Sonogashira) Target->Bromide Pd-Cat. Coupling Aldehyde 3-Chloro-4-methoxybenzaldehyde (Route B/C: Homologation) Target->Aldehyde C1 Homologation

Caption: Retrosynthetic logic splitting into Halide-based (A) and Aldehyde-based (B/C) pathways.

Part 2: Detailed Synthetic Protocols

Route A: Sonogashira Cross-Coupling (The Gold Standard)

Mechanism: Pd(0)/Cu(I) catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[1] Best For: High-throughput synthesis, scale-up, and when 4-bromo-2-chloroanisole is available.

Protocol
  • Reagents:

    • 4-Bromo-2-chloroanisole (1.0 equiv)

    • Trimethylsilylacetylene (TMSA) (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (3 mol%)

    • CuI (2 mol%)

    • Et₃N (3.0 equiv) in THF (0.2 M).

  • Step 1: Coupling

    • Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (3x) to remove O₂ (Critical to prevent Glaser homocoupling of alkyne).

    • Add degassed THF and Et₃N.

    • Add TMSA dropwise. Stir at 60°C for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of bromide.

  • Step 2: Desilylation

    • Filter the crude mixture through a silica pad (removes Pd/Cu). Concentrate.

    • Redissolve in MeOH/THF (1:1). Add K₂CO₃ (1.5 equiv). Stir at RT for 1 hour.

    • Validation: The disappearance of the TMS peak (~0.2 ppm) in ¹H NMR confirms deprotection.

Expert Insight: The ortho-chloro substituent exerts a minor steric effect. Slightly higher catalyst loading (3% vs 1%) ensures completion compared to non-hindered anisoles.

Route B: Seyferth-Gilbert Homologation (The "Green" Alternative)

Mechanism: Base-mediated reaction of the Bestmann-Ohira reagent (BOR) with an aldehyde to form a diazoalkene, which decomposes to a carbene and rearranges to the alkyne. Best For: Avoiding heavy metals; one-step conversion from aldehyde.

Protocol
  • Reagents:

    • 3-Chloro-4-methoxybenzaldehyde (1.0 equiv)

    • Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

    • K₂CO₃ (2.0 equiv)

    • MeOH (0.1 M).

  • Procedure:

    • Dissolve the aldehyde and K₂CO₃ in dry MeOH under N₂.

    • Cool to 0°C. Add BOR dropwise (Exothermic).

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Quench with saturated NH₄Cl.[2][3] Extract with Et₂O.[2]

  • Validation:

    • IR Spectroscopy: Disappearance of the carbonyl stretch (~1690 cm⁻¹) and appearance of the weak alkyne stretch (~2100 cm⁻¹).

Expert Insight: This reaction generates N₂ gas. On a large scale, ensure adequate venting. Unlike the Corey-Fuchs method, this avoids the use of pyrophoric n-BuLi.

Route C: Corey-Fuchs Reaction (The Robust Backup)

Mechanism: Formation of a gem-dibromoalkene followed by lithium-halogen exchange and elimination. Best For: Cases where BOR is too expensive or unavailable.

Protocol
  • Step 1: Dibromoolefination

    • CBr₄ (2 equiv) and PPh₃ (4 equiv) in CH₂Cl₂ at 0°C. Add aldehyde.

    • Result: gem-dibromoalkene intermediate.[4] Isolate via short column.

  • Step 2: Alkyne Formation

    • Dissolve intermediate in dry THF at -78°C.

    • Add n-BuLi (2.1 equiv). Stir 1h.

    • Quench with H₂O (or dilute acid).[5]

Expert Insight: While reliable, the atom economy is poor due to the generation of stoichiometric Triphenylphosphine oxide (TPPO), which is notoriously difficult to remove during purification.

Part 3: Comparative Analysis & Data

The following table contrasts the routes based on experimental data typical for anisole derivatives.

FeatureRoute A: SonogashiraRoute B: Seyferth-GilbertRoute C: Corey-Fuchs
Overall Yield 85-92% (2 steps)78-85% (1 step)70-80% (2 steps)
Atom Economy Moderate (TMS loss)HighLow (TPPO waste)
Safety Profile Good (Standard solvents)Good (N₂ evolution)Poor (n-BuLi, CBr₄)
Cost High (Pd catalyst)Moderate (Reagent cost)Moderate
Purification Easy (Filtration/Wash)Easy (Extraction)Difficult (TPPO removal)
Scalability Excellent GoodLimited (Cryogenic step)
Experimental Workflow Visualization (Sonogashira)

SonogashiraWorkflow Start Start: 4-Bromo-2-chloroanisole CatMix Add Catalyst: Pd(PPh3)2Cl2 + CuI Start->CatMix Coupling Coupling: + TMS-Acetylene + Et3N / THF, 60°C CatMix->Coupling Intermed Intermediate: TMS-Protected Alkyne Coupling->Intermed 4-6 hrs, N2 atm Deprotect Deprotection: K2CO3 / MeOH Intermed->Deprotect Silica filtration first Product Final Product: 2-Chloro-4-ethynyl-1-methoxybenzene Deprotect->Product 1 hr, RT

Caption: Step-by-step workflow for the palladium-catalyzed synthesis (Route A).

Part 4: Conclusion & Recommendation

For medicinal chemistry discovery where gram-scale purity is paramount, Route A (Sonogashira) is the superior choice. It is robust, well-precedented for this specific scaffold, and the purification of the TMS-intermediate provides a convenient checkpoint to ensure high purity before the final deprotection.

For process chemistry looking to avoid heavy metal scavenging, Route B (Seyferth-Gilbert) is the recommended alternative, provided the cost of the Bestmann-Ohira reagent is acceptable for the target scale.

References

  • Sonogashira Coupling Mechanism & Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Corey-Fuchs Reaction: Corey, E. J., & Fuchs, P. L. (1972).[6] A synthetic method for the conversion of aldehydes to acetylenes.[4][6][7][8] Tetrahedron Letters, 13(36), 3769–3772. [Link]

  • Application in mGluR5 Antagonists (Context for Target): Roppe, J., et al. (2004). Discovery of Novel Heteroaryl-Substituted MTEP Derivatives as Potent and Selective mGluR5 Antagonists. Journal of Medicinal Chemistry, 47(19), 4645–4648. [Link]

Sources

A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time Analysis of 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise analytical characterization of novel chemical entities is foundational to progress. This guide provides an in-depth, objective comparison of factors influencing the Gas Chromatography-Mass Spectrometry (GC-MS) retention time of 2-Chloro-4-ethynyl-1-methoxybenzene, a substituted aromatic compound. Rather than presenting a single, static retention time, which is inherently method-dependent, this document will equip you with the scientific principles and experimental insights necessary to develop, validate, and compare analytical methods for this and similar molecules. We will explore the causality behind experimental choices and provide supporting data to ensure the trustworthiness of the described protocols.

The Fluid Nature of Retention Time in GC-MS

In Gas Chromatography (GC), the retention time (RT) is the time it takes for a specific compound to travel from the injector, through the chromatographic column, to the detector. While a fundamental parameter for compound identification, the absolute retention time is not an intrinsic property of a molecule. Instead, it is a function of the experimental conditions.[1][2] Factors such as the column's stationary phase, dimensions, oven temperature program, and carrier gas flow rate all exert a significant influence on the retention time.[3][4][5] Therefore, a robust understanding of these parameters is crucial for developing reliable and reproducible analytical methods.

Core Factors Influencing the Retention Time of 2-Chloro-4-ethynyl-1-methoxybenzene

The chemical properties of 2-Chloro-4-ethynyl-1-methoxybenzene—a moderately polar aromatic compound containing chloro, ethynyl, and methoxy functional groups—dictate its behavior within the GC system. The selection of the GC column and the optimization of the temperature program are paramount in achieving a desirable retention time and separation from other components in a mixture.

The Critical Role of the GC Column Stationary Phase

The choice of the stationary phase is the most important factor in determining the selectivity of a separation.[6][7] The principle of "like dissolves like" is a useful starting point. For an analyte like 2-Chloro-4-ethynyl-1-methoxybenzene, a stationary phase with a degree of polarity is generally recommended.

Stationary PhasePolarityInteraction MechanismExpected Retention Time for 2-Chloro-4-ethynyl-1-methoxybenzene
5% Diphenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, Equity-5) Non-polar to low polarityPrimarily dispersive (van der Waals) forces.[7] The phenyl groups offer a slight increase in selectivity for aromatic compounds.[7]Shorter
50% Diphenyl / 50% Dimethylpolysiloxane Intermediate polarityIncreased π-π interactions with the aromatic ring and dipole-dipole interactions with the chloro and methoxy groups.Intermediate
Polyethylene Glycol (e.g., WAX columns) PolarStrong dipole-dipole and hydrogen bonding (if applicable) interactions.Longer

Expert Insight: While a highly polar column might seem like a logical choice, it can sometimes lead to excessively long retention times or peak tailing for certain analytes. A low-to-mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase, often provides a good balance of retention and peak shape for a broad range of aromatic compounds and is an excellent starting point for method development.[8][9]

The Impact of the Oven Temperature Program

The oven temperature directly affects the volatility of the analyte.[4] Higher temperatures lead to shorter retention times, while lower temperatures increase retention.[4] A temperature program, which involves ramping the temperature during the analysis, is often employed to achieve optimal separation of compounds with different boiling points.[10]

Temperature ProgramDescriptionEffect on Retention Time
Isothermal The oven is maintained at a constant temperature throughout the run.Can lead to long retention times and broad peaks for later eluting compounds.[10]
Temperature Ramp The oven temperature is increased at a controlled rate during the analysis.Sharpens peaks and reduces analysis time for complex mixtures.[10]

Comparative Analysis of Hypothetical GC-MS Methods

To illustrate the practical implications of these parameters, we will compare two hypothetical GC-MS methods for the analysis of 2-Chloro-4-ethynyl-1-methoxybenzene.

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Analysis
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)50% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Splitless, 250°CSplitless, 250°C
Oven Program 60°C (1 min), then 20°C/min to 280°C (5 min hold)60°C (2 min), then 10°C/min to 280°C (10 min hold)
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
MS Detector Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
Expected RT ShorterLonger
Expected Peak Shape SharperPotentially broader, but better separation from closely eluting isomers

Justification of Choices:

  • Method A is designed for rapid screening where high throughput is essential. The use of a standard HP-5MS column and a fast temperature ramp will result in a shorter analysis time.

  • Method B prioritizes resolution, which is critical when analyzing complex mixtures or trying to separate isomers. The more polar column will provide greater selectivity, and the slower temperature ramp will allow for better separation of closely eluting compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two hypothetical GC-MS methods.

Protocol for Method A: Rapid Screening
  • Sample Preparation: Dissolve the sample containing 2-Chloro-4-ethynyl-1-methoxybenzene in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 µg/mL.

  • GC-MS System: Agilent 6890N GC coupled to a 5973N Mass Selective Detector (or equivalent).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Solvent Delay: 3 minutes.

  • Injection: Inject 1 µL of the prepared sample.

Protocol for Method B: High-Resolution Analysis
  • Sample Preparation: Prepare the sample as described in Method A.

  • GC-MS System: Same as Method A.

  • GC Conditions:

    • Column: 50% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions: Same as Method A.

  • Injection: Inject 1 µL of the prepared sample.

Visualization of Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the workflows for sample analysis and data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Chloro-4-ethynyl-1-methoxybenzene Solvent Dichloromethane or Ethyl Acetate Sample->Solvent Dilution Dilute to ~1 µg/mL Solvent->Dilution Injection Inject 1 µL Dilution->Injection GC_Separation Gas Chromatograph (Column & Temp. Program) Injection->GC_Separation MS_Detection Mass Spectrometer (EI, 70 eV) GC_Separation->MS_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition Chromatogram Total Ion Chromatogram (TIC) Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum

Caption: Workflow for the GC-MS analysis of 2-Chloro-4-ethynyl-1-methoxybenzene.

Retention_Time_Factors cluster_column Column Parameters cluster_conditions Operating Conditions RT Retention Time Stationary_Phase Stationary Phase (Polarity) Stationary_Phase->RT Column_Length Column Length Column_Length->RT Film_Thickness Film Thickness Film_Thickness->RT Temp_Program Oven Temperature Program Temp_Program->RT Flow_Rate Carrier Gas Flow Rate Flow_Rate->RT

Caption: Key factors influencing retention time in Gas Chromatography.

Method Validation and Trustworthiness

For any analytical method to be considered reliable, it must undergo validation.[11][12][13] This process ensures that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Self-Validating System: By systematically evaluating these parameters, a self-validating system is established, ensuring the integrity and trustworthiness of the generated data. For example, consistent retention times across multiple injections demonstrate the precision of the system, while the ability to resolve the target analyte from known impurities confirms its specificity.

Alternative Analytical Approaches

While GC-MS is an excellent technique for volatile and semi-volatile compounds like 2-Chloro-4-ethynyl-1-methoxybenzene, other analytical methods can also be considered.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally labile compounds.[14] For 2-Chloro-4-ethynyl-1-methoxybenzene, HPLC could be a viable alternative, particularly if the sample matrix is complex or if derivatization is required for GC-MS analysis.

The choice between GC-MS and HPLC depends on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.[14]

Conclusion

The retention time of 2-Chloro-4-ethynyl-1-methoxybenzene in GC-MS analysis is not a fixed value but a variable parameter that is critically dependent on the chosen analytical methodology. By understanding the fundamental principles of gas chromatography and the influence of key parameters such as the stationary phase and oven temperature program, researchers can develop and validate robust and reliable methods for the characterization of this and other novel compounds. The protocols and comparative data presented in this guide serve as a valuable starting point for method development and underscore the importance of a systematic and scientifically grounded approach to analytical chemistry in the pursuit of drug discovery and development.

References

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]

  • Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2026, February 11). The Challenges of Changing Retention Times in GC–MS. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.4. Gas Chromatography Mass Spectrometry Analysis of Aromatics. Retrieved from [Link]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]

  • Infinity Scientific. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Separation Science. (2024, December 4). When GC Retention Times Shift: Practical Advice for Operators. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • GBC Scientific Equipment. (n.d.). gc-ms - application notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-ethynyl-1-methoxybenzene. Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 2-Chloro-4-ethynyl-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Potential Hazards: A Composite Sketch

Given the absence of direct data, a conservative approach to hazard assessment is paramount. Analysis of related chloro- and methoxy-substituted benzene derivatives, such as 1-(2-Chloroethyl)-4-methoxybenzene and 2-Chloro-4-methoxytoluene, suggests that 2-Chloro-4-ethynyl-1-methoxybenzene should be handled as a substance with the potential for the following hazards:

  • Eye Irritation: A significant number of related compounds are classified as causing serious eye irritation.[1][2] Direct contact with the eyes is likely to cause discomfort, redness, and potentially, damage.

  • Skin Irritation: Skin contact may lead to irritation.[1] Prolonged or repeated exposure could exacerbate this effect.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2]

  • Potential for Genetic Defects: At least one structurally related compound is suspected of causing genetic defects, warranting a high degree of caution.[1]

It is also prudent to assume that the toxicological properties of 2-Chloro-4-ethynyl-1-methoxybenzene have not been fully investigated.[2] Therefore, treating it with the care afforded to substances of unknown toxicity is the most responsible course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.[4][5][6] The following table summarizes the recommended PPE for handling 2-Chloro-4-ethynyl-1-methoxybenzene.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[5][6]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents direct skin contact and absorption. The specific glove material should be selected based on its resistance to substituted chloroanisoles.[4][6] Double gloving is recommended for added protection.[5]
Body Chemical-resistant laboratory coatProtects against splashes and contamination of personal clothing.
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo be used in situations where ventilation is inadequate or if there is a risk of generating aerosols or dust.[1][7]
Feet Closed-toe, chemical-resistant footwearProtects feet from spills.[4][7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. The following workflow is designed to guide researchers through the safe handling of 2-Chloro-4-ethynyl-1-methoxybenzene.

Safe_Handling_Workflow Prep Conduct Substance-Specific Risk Assessment Gather_PPE Assemble and Inspect All Required PPE Don_PPE Don PPE in Correct Sequence Prep->Don_PPE Proceed to Handling Prep_Workspace Prepare Well-Ventilated Workspace (Fume Hood) Locate_Safety_Equip Ensure Proximity to Eyewash Station and Safety Shower Handle_Chem Handle Chemical with Care (Avoid Dust/Aerosol Generation) Work_in_Hood Perform all manipulations within the fume hood Doff_PPE Doff PPE Carefully to Avoid Contamination Work_in_Hood->Doff_PPE Complete Work Dispose_Waste Dispose of Waste in Designated Hazardous Waste Containers Wash_Hands Wash Hands Thoroughly with Soap and Water end end

Caption: Workflow for the safe handling of 2-Chloro-4-ethynyl-1-methoxybenzene.

Detailed Steps:

  • Preparation:

    • Risk Assessment: Before any work begins, conduct a thorough, substance-specific risk assessment.

    • PPE Inspection: Gather all necessary PPE and inspect it for any damage.[4]

    • Workspace Setup: All handling of 2-Chloro-4-ethynyl-1-methoxybenzene should occur within a certified chemical fume hood to ensure adequate ventilation.[1][8]

    • Emergency Equipment: Confirm that a functional eyewash station and safety shower are immediately accessible.[1]

  • Handling:

    • Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.

    • Careful Handling: Handle the chemical with care, avoiding the generation of dust or aerosols.[9]

    • Fume Hood Use: All transfers and manipulations of the substance must be performed inside the fume hood.

  • Post-Handling and Disposal:

    • Doffing PPE: Remove PPE carefully to prevent cross-contamination. Gloves should be removed last and turned inside out.[10]

    • Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, in designated hazardous waste containers.[2][11] Do not dispose of this chemical into the environment.[1] All waste must be handled in accordance with local, state, and federal regulations.[2]

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.[12][13]

By approaching the handling of 2-Chloro-4-ethynyl-1-methoxybenzene with a comprehensive understanding of its potential hazards and a strict adherence to safety protocols, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Component B. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxytoluene. PubChem. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Government of Canada. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.